1-Chloro-2-(trifluoromethoxy)ethane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-(trifluoromethoxy)ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3O/c4-1-2-8-3(5,6)7/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPSNEJCBNKDII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292691 | |
| Record name | 1-Chloro-2-(trifluoromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1645-95-0 | |
| Record name | 1-Chloro-2-(trifluoromethoxy)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1645-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-(trifluoromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Chloro-2-(trifluoromethoxy)ethane (CAS Number: 1645-95-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Chloro-2-(trifluoromethoxy)ethane, a fluorinated organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide combines known information with data from analogous compounds and general principles of trifluoromethoxy-containing molecules to offer a thorough resource.
Chemical and Physical Properties
The trifluoromethoxy group (-OCF₃) significantly influences the physicochemical properties of organic molecules, generally increasing lipophilicity, metabolic stability, and membrane permeability.[1][2] The properties of this compound are summarized in the table below. Some values are estimated based on its bromo-analog, 1-Bromo-2-(trifluoromethoxy)ethane.[3][4]
| Property | Value | Source/Notes |
| CAS Number | 1645-95-0 | - |
| Molecular Formula | C₃H₄ClF₃O | - |
| Molecular Weight | 148.51 g/mol | Calculated |
| Appearance | Colorless liquid (predicted) | Analogous to similar compounds |
| Boiling Point | ~60-70 °C (estimated) | Based on 1-Bromo-2-(trifluoromethoxy)ethane (77-80 °C)[4] |
| Density | ~1.4-1.5 g/mL at 25 °C (estimated) | Based on 1-Bromo-2-(trifluoromethoxy)ethane (1.674 g/mL)[3] |
| Refractive Index | ~1.35 (estimated) | Based on 1-Bromo-2-(trifluoromethoxy)ethane (n20/D 1.367)[3] |
| Solubility | Insoluble in water; Soluble in common organic solvents | General property of similar compounds |
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Two triplets corresponding to the -CH₂Cl and -CH₂O- protons. The protons closer to the chlorine will be further downfield. |
| ¹³C NMR | Two signals for the aliphatic carbons and a quartet for the trifluoromethoxy carbon due to coupling with fluorine. |
| ¹⁹F NMR | A singlet for the -OCF₃ group. |
| Mass Spectrometry (EI) | The molecular ion peak may be observed. Common fragmentation patterns for ethers include cleavage alpha to the oxygen.[5][6] Fragmentation may also involve the loss of Cl, CF₃, or OCF₃ radicals.[7] |
| Infrared (IR) | Strong C-F stretching bands are expected in the 1000-1300 cm⁻¹ region. C-O and C-Cl stretching bands will also be present.[8] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not published. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. One common method for the synthesis of similar ethers is the Williamson ether synthesis.
Proposed Synthesis of this compound
This proposed two-step synthesis involves the formation of a trifluoromethoxide salt followed by its reaction with a suitable chloro-substituted electrophile.
Step 1: Generation of Trifluoromethoxide
-
Reaction: Trifluoromethanol (CF₃OH) is reacted with a strong base, such as sodium hydride (NaH), to generate the sodium trifluoromethoxide salt (NaOCF₃).
-
Detailed Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of trifluoromethanol (1.0 equivalent) in anhydrous THF via the dropping funnel to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Step 2: Williamson Ether Synthesis
-
Reaction: The in-situ generated sodium trifluoromethoxide is reacted with 1-bromo-2-chloroethane. The more reactive C-Br bond will undergo nucleophilic substitution.
-
Detailed Protocol:
-
To the freshly prepared solution of sodium trifluoromethoxide, add 1-bromo-2-chloroethane (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
-
Role in Drug Development
The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its unique electronic properties and steric profile.[9][10] While there is no specific data on the biological activity of this compound, its structural motifs suggest potential applications as a building block in the synthesis of more complex drug candidates.
Key Attributes of the Trifluoromethoxy Group in Drug Design:
-
Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group make it resistant to metabolic degradation, which can lead to an increased half-life of a drug.[2]
-
Lipophilicity and Permeability: The -OCF₃ group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1]
-
Modulation of Physicochemical Properties: The trifluoromethoxy group can fine-tune the pKa of nearby functional groups and influence the overall conformation of a molecule, potentially improving its binding affinity to a biological target.[2]
-
Bioisosteric Replacement: The trifluoromethoxy group can be used as a bioisostere for other groups, such as a methoxy or a chloro group, to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.
Safety and Handling
Specific safety data for this compound is not available. However, based on its structure and the properties of similar organofluorine compounds, the following safety precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[11]
-
In case of contact:
-
Skin: Immediately wash the affected area with soap and plenty of water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
It is crucial to consult the Safety Data Sheet (SDS) from the supplier for detailed and specific safety information before handling this compound. General safety guidelines for handling fluorine-containing compounds should be strictly followed.[13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Bromo-2-(trifluoromethoxy)ethane 1645-93-8 [sigmaaldrich.com]
- 4. 1-BroMo-2-trifluoroMethoxy-ethane [myskinrecipes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. notes.fluorine1.ru [notes.fluorine1.ru]
- 8. rtilab.com [rtilab.com]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nj.gov [nj.gov]
- 13. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 14. Fluorine: Hazardous effects from a single atom - Sentry Air Systems, Inc. [sentryair.com]
Technical Guide: Physicochemical Properties of 1-Chloro-2-(trifluoromethoxy)ethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Chloro-2-(trifluoromethoxy)ethane (CAS No. 1645-95-0). Due to the limited availability of specific experimental data for this compound, this document also presents data for structurally analogous halogenated ethers to provide a comparative context. Furthermore, detailed, generalized experimental protocols for the determination of key physicochemical properties are outlined to guide researchers in their own characterization of this and similar molecules.
Introduction
This compound, also known as 2-chloroethyl trifluoromethyl ether, is a halogenated ether with potential applications in various fields of chemical research and development, including as a building block in organic synthesis and for the development of novel pharmaceutical compounds. An understanding of its physicochemical properties is fundamental to its handling, application, and the design of synthetic routes.
Core Physicochemical Properties
At present, there is a notable absence of experimentally determined physicochemical data for this compound in publicly accessible literature and databases. The following table summarizes the known identifiers for this compound.
Table 1: Core Identifiers for this compound
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonym | 2-chloroethyl trifluoromethyl ether | - |
| CAS Number | 1645-95-0 | [1] |
| Molecular Formula | C₃H₄ClF₃O | - |
| Molecular Weight | 148.51 g/mol | |
| InChI Key | PRPSNEJCBNKDII-UHFFFAOYSA-N | - |
Comparative Physicochemical Data of Analogous Compounds
To provide a frame of reference, the following table presents physicochemical data for structurally similar halogenated ethers. These compounds share key structural features with this compound, such as a chloroethane or a trifluoroether moiety. It is important to note that these values are for comparison only and should not be assumed to be representative of this compound.
Table 2: Physicochemical Properties of Analogous Halogenated Ethers
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Chloro-1,1,2-trifluoroethyl methyl ether | 425-87-6 | 148.51 | 70 | 1.36 |
| 2-Chloroethyl methyl ether | 627-42-9 | 94.54 | 89-90 | 1.035 at 25 °C |
| Bis(2-chloroethyl) ether | 111-44-4 | 143.01 | 178 | 1.22 at 25 °C |
| 2-Chloroethyl vinyl ether | 110-75-8 | 106.55 | 104-108 | 1.049 at 20 °C |
| 1-Bromo-1-chloro-2,2,2-trifluoroethane | 151-67-7 | 197.38 | 49-50 | No data available |
Experimental Protocols for Physicochemical Property Determination
The following sections detail generalized experimental protocols that can be employed to determine the key physicochemical properties of this compound.
Determination of Boiling Point
The boiling point of a liquid is a critical physical constant. The Thiele tube method is a common and efficient technique for its determination, especially when only a small amount of the substance is available.
Methodology: Thiele Tube Method
-
Sample Preparation: A small sample of this compound is placed in a small-diameter test tube (Durham tube). A capillary tube, sealed at one end, is then placed, open-end down, into the sample.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The Thiele tube is gently heated at the side arm. The shape of the Thiele tube is designed to ensure uniform heating of the liquid bath through convection.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.
-
Cooling and Measurement: The heat source is then removed, and the liquid bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
Determination of Density
The density of a liquid can be accurately determined using a pycnometer or a volumetric flask. This method relies on measuring the mass of a known volume of the liquid.
Methodology: Pycnometer/Volumetric Flask Method
-
Mass of Empty Vessel: A clean, dry pycnometer or a small volumetric flask with a stopper is accurately weighed on an analytical balance.
-
Mass of Vessel with Water: The vessel is filled to the calibration mark with deionized water of a known temperature. The outside of the vessel is carefully dried, and it is weighed again. The mass of the water is determined by subtraction.
-
Volume Calculation: The volume of the vessel is calculated by dividing the mass of the water by the known density of water at that specific temperature.
-
Mass of Vessel with Sample: The vessel is emptied, thoroughly dried, and then filled to the calibration mark with this compound. It is then weighed.
-
Density Calculation: The mass of the sample is determined by subtracting the mass of the empty vessel. The density of the sample is then calculated by dividing its mass by the previously determined volume of the vessel.
Determination of Aqueous Solubility
The solubility of an organic compound in water is a crucial parameter, particularly in the context of drug development and environmental fate. A common method for its determination is the shake-flask method.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container (e.g., a flask with a ground-glass stopper).
-
Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solute and the saturated solution.
-
Phase Separation: The mixture is allowed to stand undisturbed in the constant temperature bath to allow for the complete separation of the excess undissolved solute from the aqueous solution. Centrifugation can be used to facilitate this separation.
-
Analysis: A known volume of the clear, saturated aqueous phase is carefully removed. The concentration of the dissolved this compound in this aqueous sample is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), against a series of calibration standards.
-
Solubility Calculation: The determined concentration represents the aqueous solubility of the compound at that specific temperature.
Conclusion
This technical guide has summarized the currently available information on the physicochemical properties of this compound. While specific experimental data for this compound remains elusive, the provided data for analogous compounds and the detailed experimental protocols offer a valuable resource for researchers. The methodologies described herein can be readily applied to obtain the necessary experimental data, which will be crucial for the future application and study of this compound. It is recommended that any experimentally determined values for the physicochemical properties of this compound be published to enrich the scientific literature and aid future research endeavors.
References
1-Chloro-2-(trifluoromethoxy)ethane molecular structure and bonding
Introduction
1-Chloro-2-(trifluoromethoxy)ethane is a halogenated ether with potential applications in the pharmaceutical and agrochemical industries. The presence of both a chloro and a trifluoromethoxy group imparts unique physicochemical properties to the molecule, influencing its reactivity, metabolic stability, and intermolecular interactions. Understanding the molecular structure and bonding of this compound is crucial for predicting its behavior and for its rational application in drug design and materials science.
The trifluoromethoxy group (-OCF₃) is a key pharmacophore in modern medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] The chlorine atom further modulates the electronic and steric properties of the ethane backbone. This guide aims to provide a comprehensive overview of the predicted molecular structure, bonding characteristics, and spectroscopic signatures of this compound.
Molecular Structure and Bonding
The molecular structure of this compound is characterized by a central two-carbon ethane backbone. One carbon is bonded to a chlorine atom and two hydrogen atoms (chloromethyl group), while the other is bonded to the trifluoromethoxy group and two hydrogen atoms.
Predicted Molecular Geometry
Due to the lack of specific experimental data from techniques like X-ray crystallography or gas-phase electron diffraction for this compound, the precise bond lengths, bond angles, and dihedral angles are not definitively known. However, predictions can be made based on data from analogous small halogenated and fluorinated organic molecules.
Table 1: Predicted Molecular Geometry Parameters for this compound
| Parameter | Predicted Value Range | Basis for Prediction |
| Bond Lengths (Å) | ||
| C-C | 1.52 - 1.55 | Typical sp³-sp³ C-C single bond length. |
| C-H | 1.08 - 1.10 | Standard C-H bond length in alkanes. |
| C-Cl | 1.76 - 1.80 | Typical C-Cl bond length in chloroalkanes. |
| C-O (ethane-O) | 1.40 - 1.44 | Standard C-O single bond in ethers. |
| O-C (O-CF₃) | 1.35 - 1.39 | Shortened due to the electron-withdrawing effect of the CF₃ group. |
| C-F | 1.32 - 1.35 | Typical C-F bond length in trifluoromethyl groups. |
| **Bond Angles (°) ** | ||
| C-C-Cl | 109 - 111 | Near tetrahedral geometry, slightly compressed. |
| C-C-O | 108 - 112 | Near tetrahedral geometry. |
| C-O-C | 110 - 114 | Typical for ethers, influenced by steric hindrance of the CF₃ group. |
| F-C-F | 107 - 109 | Slightly less than tetrahedral due to fluorine atom repulsion. |
Bonding Characteristics
The bonding in this compound is predominantly covalent. The high electronegativity of the fluorine and chlorine atoms leads to significant bond polarization, creating partial positive charges on the carbon atoms and partial negative charges on the halogen and oxygen atoms. This polarity influences the molecule's reactivity and its ability to participate in non-covalent interactions such as dipole-dipole interactions and weak hydrogen bonds.
The trifluoromethoxy group is a strong electron-withdrawing group due to the inductive effect of the three fluorine atoms. This electronic effect can influence the reactivity of the adjacent C-H bonds and the overall stability of the molecule.
Conformational Analysis
The rotation around the central C-C bond in this compound leads to different conformational isomers (conformers). The relative stability of these conformers is determined by steric and electrostatic interactions between the substituents. The most stable conformer will be the one that minimizes these unfavorable interactions.
A logical workflow for predicting the most stable conformer is outlined below:
Caption: Workflow for Conformational Analysis.
It is predicted that the anti-conformation, where the bulky chlorine atom and the trifluoromethoxy group are positioned opposite to each other (dihedral angle of 180°), would be the most stable due to minimized steric hindrance.
Predicted Spectroscopic Properties
While specific spectra for this compound are not available, its key spectroscopic features can be predicted based on the functional groups present.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two distinct multiplets corresponding to the two non-equivalent methylene (-CH₂-) groups. The methylene group attached to the chlorine atom would likely appear as a triplet, and the methylene group adjacent to the trifluoromethoxy group would also be a triplet, with coupling between the two groups. The chemical shifts would be influenced by the electronegativity of the adjacent atoms, with the protons on the carbon bonded to the more electronegative group appearing further downfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to show three signals: one for the chloromethyl carbon, one for the ethoxy carbon, and one for the trifluoromethyl carbon. The trifluoromethyl carbon would likely appear as a quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the stretching vibrations of its various bonds.
Table 2: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |
| C-H (alkane) | Stretching | 2850 - 3000 |
| C-O (ether) | Stretching | 1050 - 1150 |
| C-F (in CF₃) | Stretching | 1100 - 1350 (strong, broad) |
| C-Cl | Stretching | 600 - 800 |
Experimental Protocols
To obtain the precise molecular structure and bonding data for this compound, a combination of experimental and computational methods would be required.
Synthesis
A plausible synthetic route to this compound could involve the reaction of 2-chloroethanol with a trifluoromethylating agent. A generalized workflow for such a synthesis is depicted below.
Caption: Generalized Synthetic Workflow.
Structural Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the connectivity of atoms and provide information on the electronic environment of the nuclei.
-
Infrared (IR) and Raman Spectroscopy: To identify the characteristic vibrational modes of the functional groups.
-
Microwave Spectroscopy or Gas Electron Diffraction: For the precise determination of bond lengths and angles in the gas phase.
Relevance in Drug Development
The incorporation of the trifluoromethoxy group is a well-established strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and cell membrane permeability.[1][2] The chlorine atom can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The structural and electronic properties of this compound make it an interesting building block for the synthesis of novel pharmaceutical candidates.
Conclusion
While specific experimental data for this compound remains elusive in the current scientific literature, this technical guide provides a robust, albeit predictive, overview of its molecular structure and bonding. The insights presented are based on established principles of chemistry and data from analogous compounds, offering a valuable resource for researchers and professionals in drug development and materials science. Further experimental and computational studies are warranted to fully characterize this promising molecule.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
Technical Guide: Synthesis and Preparation of 1-Chloro-2-(trifluoromethoxy)ethane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1-Chloro-2-(trifluoromethoxy)ethane, a valuable building block in medicinal chemistry and materials science. This document outlines the primary synthetic pathway, detailed experimental protocols, and the physicochemical properties of the starting materials and the final product.
Introduction
This compound is a fluorinated aliphatic ether containing a reactive chloride functional group. The presence of the trifluoromethoxy group (-OCF₃) imparts unique properties, including increased lipophilicity, metabolic stability, and altered electronic characteristics, making it an attractive moiety for incorporation into novel pharmaceutical candidates and advanced materials. The primary and most direct route for the synthesis of this compound is through the chlorination of its corresponding alcohol, 2-(trifluoromethoxy)ethanol.
Synthetic Pathway
The principal synthetic transformation for the preparation of this compound is the nucleophilic substitution of the hydroxyl group in 2-(trifluoromethoxy)ethanol with a chloride ion. Thionyl chloride (SOCl₂) is the reagent of choice for this conversion due to its high efficiency and the convenient removal of gaseous byproducts, which drives the reaction to completion.[1][2][3] The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]
Figure 1: Synthetic pathway for this compound.
Physicochemical Properties of Reactants
A thorough understanding of the properties of the starting material is crucial for successful synthesis.
| Compound | Formula | Molecular Weight ( g/mol ) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2-(Trifluoromethoxy)ethanol | C₃H₅F₃O₂ | 130.07 | 1.334 | 1.323 |
Data sourced from commercial supplier information.
Experimental Protocol
4.1. Materials and Equipment
-
2-(Trifluoromethoxy)ethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and distillation
4.2. Procedure
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath.
-
Reagent Charging: To the flask, add 2-(trifluoromethoxy)ethanol (1.0 eq) dissolved in anhydrous dichloromethane.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C.
-
Addition of Pyridine: After the addition of thionyl chloride is complete, add anhydrous pyridine (1.1-1.5 eq) dropwise, again keeping the temperature below 5 °C.
-
Reaction: After the addition of pyridine, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Carefully quench the reaction by slowly adding ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Figure 2: General experimental workflow for the synthesis.
Properties of this compound
Limited experimental data for the physical and spectroscopic properties of this compound is publicly available. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₃H₄ClF₃O | - |
| Molecular Weight | 148.51 g/mol | |
| CAS Number | 1645-95-0 |
Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Safety Considerations
-
Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled, swallowed, or absorbed through the skin.
-
The reaction generates sulfur dioxide and hydrogen chloride gases, which are toxic and corrosive. The reaction apparatus should be equipped with a gas trap.
-
Chlorinated and fluorinated organic compounds should be handled with care, as their toxicological properties may not be fully characterized.
Conclusion
The synthesis of this compound can be effectively achieved through the chlorination of 2-(trifluoromethoxy)ethanol using thionyl chloride. This technical guide provides a foundational understanding of the synthetic methodology and a general experimental protocol that can be adapted and optimized for specific laboratory conditions. Careful attention to anhydrous conditions and safety precautions is essential for a successful and safe synthesis. Further characterization of the final product is recommended to confirm its structure and purity.
References
In-Depth Technical Guide to 1-Chloro-2-(trifluoromethoxy)ethane
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Synonyms
The compound with the systematic name 1-Chloro-2-(trifluoromethoxy)ethane is a halogenated ether. Its unique structural features, particularly the trifluoromethoxy group, make it a compound of interest in various chemical and pharmaceutical research areas.
IUPAC Name: 2-chloroethyl trifluoromethyl ether
Synonyms:
-
This compound
CAS Number: 1645-95-0
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value |
| Molecular Formula | C₃H₄ClF₃O |
| Molecular Weight | 148.51 g/mol |
| Boiling Point | 62.0 °C - 66.0 °C |
| Appearance | Not specified in available documentation. |
| Solubility | Not specified in available documentation. |
Synthesis and Experimental Protocols
The synthesis of alkyl trifluoromethyl ethers, such as this compound, can be achieved through various methods. One notable approach involves the addition of trifluoromethyl hypofluorite to an alkene.
General Synthesis Route: Addition of Trifluoromethyl Hypofluorite to Ethylene
Experimental Protocol Outline:
-
Reaction Setup: A reaction vessel, typically made of a material resistant to corrosive fluorine compounds (e.g., stainless steel or a specialized polymer), is charged with a suitable inert solvent. The system is then cooled to a low temperature, often below 0°C, to control the reactivity of the reagents.
-
Reagent Introduction: Ethylene gas is bubbled through the cooled solvent. Subsequently, trifluoromethyl hypofluorite, a highly reactive and toxic gas, is carefully introduced into the reaction mixture. The molar ratio of the reactants is a critical parameter to control for optimal yield and to minimize side reactions.
-
Reaction Monitoring: The progress of the reaction can be monitored using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the consumption of starting materials and the formation of the desired product.
-
Work-up and Purification: Upon completion of the reaction, the excess reagents are carefully removed. The reaction mixture is then subjected to a purification process, which may include distillation or chromatography, to isolate the this compound from byproducts.
Logical Workflow for the Synthesis of this compound:
Applications in Drug Development and Medicinal Chemistry
The trifluoromethoxy (-OCF₃) group is a valuable substituent in modern drug design due to its unique electronic properties and metabolic stability. While specific applications of this compound in drug development are not extensively documented, its structural motifs suggest potential utility as a building block in the synthesis of more complex pharmaceutical agents.
The introduction of a trifluoromethoxy group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties:
-
Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group make it resistant to metabolic degradation, which can lead to an increased in vivo half-life of a drug candidate.
-
Lipophilicity: The trifluoromethoxy group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Receptor Binding: The electron-withdrawing nature of the trifluoromethoxy group can alter the electronic properties of a molecule, potentially leading to stronger and more specific interactions with biological targets.
Signaling Pathway Interaction (Hypothetical):
Given the general role of halogenated compounds in medicinal chemistry, it is plausible that derivatives of this compound could be designed to interact with specific biological pathways. For instance, they could serve as scaffolds for the development of enzyme inhibitors or receptor modulators. However, at present, there is no specific information available in the searched literature linking this compound to any particular signaling pathway.
Logical Relationship in Drug Discovery:
Conclusion
This compound is a halogenated ether with potential applications as a building block in organic synthesis, particularly in the development of new pharmaceutical compounds. Its key feature, the trifluoromethoxy group, imparts desirable properties such as enhanced metabolic stability and modulated lipophilicity. While detailed experimental protocols and specific biological applications are not yet widely reported, the fundamental chemistry and the known benefits of its structural components suggest that it is a compound worthy of further investigation by researchers in the field of drug discovery and medicinal chemistry.
Spectroscopic Profile of 1-Chloro-2-(trifluoromethoxy)ethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for 1-Chloro-2-(trifluoromethoxy)ethane, a halogenated ether of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds and established spectroscopic principles. General experimental protocols for obtaining such data are also detailed.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known chemical shifts and fragmentation patterns of related halogenated ethers and alkanes.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 - 4.0 | Triplet (t) | 2H | -CH₂Cl |
| ~4.2 - 4.4 | Triplet (t) | 2H | -CH₂O- |
Rationale: The methylene group adjacent to the chlorine atom (-CH₂Cl) is expected to be deshielded and appear as a triplet due to coupling with the adjacent methylene group. The methylene group attached to the trifluoromethoxy group (-CH₂O-) will be further deshielded by the electronegative oxygen and trifluoromethyl group, thus appearing at a higher chemical shift, also as a triplet.
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ) ppm | Assignment |
| ~40 - 45 | -CH₂Cl |
| ~65 - 70 | -CH₂O- |
| ~120 - 125 (quartet, ¹JCF ≈ 260 Hz) | -OCF₃ |
Rationale: The carbon of the -CH₂Cl group is expected to appear at a typical chemical shift for a chlorinated alkane. The carbon of the -CH₂O- group will be shifted downfield due to the oxygen's electronegativity. The trifluoromethyl carbon (-OCF₃) will exhibit a characteristic quartet splitting pattern due to the strong one-bond coupling with the three fluorine atoms.
Table 3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |
| 2950 - 3000 | Medium | C-H stretch |
| 1250 - 1350 | Strong | C-F stretch (asymmetric) |
| 1100 - 1200 | Strong | C-O-C stretch & C-F stretch (symmetric) |
| 650 - 800 | Strong | C-Cl stretch |
Rationale: The IR spectrum is expected to be dominated by strong absorptions corresponding to the C-F and C-O-C stretching vibrations, which are characteristic of fluorinated ethers. The C-H and C-Cl stretching vibrations will also be present.
Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Fragmentation
| m/z | Proposed Fragment |
| [M]+• (not likely to be observed) | Molecular Ion |
| M - Cl | Loss of Chlorine |
| M - OCF₃ | Loss of Trifluoromethoxy group |
| CH₂Cl⁺ | Chloromethyl cation |
| CH₂OCF₃⁺ | Trifluoromethoxymethyl cation |
| CF₃⁺ | Trifluoromethyl cation |
Rationale: In EI-MS, the molecular ion of halogenated compounds is often weak or absent. Fragmentation is expected to occur via the loss of the halogen atom or the trifluoromethoxy group. The formation of stable carbocations such as the chloromethyl and trifluoromethyl cations is also anticipated.
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR, IR, and MS data for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, the simplest method is to place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
-
Instrument Setup: Place the sample holder (KBr plates or ATR accessory) in the sample compartment of the FTIR spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder (or clean ATR crystal). Then, record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and label the major absorption bands in the spectrum and assign them to the corresponding molecular vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer via a suitable inlet system. For a volatile compound, direct injection into the ion source or introduction via a gas chromatograph (GC-MS) is common.
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions and record their abundance.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion (if present) and the major fragment ions. Propose fragmentation pathways to explain the observed peaks.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Safety Data Sheet (SDS) for 1-Chloro-2-(trifluoromethoxy)ethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data sheet (SDS) for 1-Chloro-2-(trifluoromethoxy)ethane (CAS Number: 1645-95-0). The information is curated to meet the specific needs of researchers, scientists, and professionals in the field of drug development, with a focus on clear data presentation, detailed experimental context, and visual representations of key safety protocols.
Chemical Identification and Physical Properties
This compound is a halogenated ether with the molecular formula C₃H₄ClF₃O. Understanding its physical and chemical properties is fundamental to its safe handling and use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1645-95-0 | SynQuest Labs |
| Molecular Formula | C₃H₄ClF₃O | SynQuest Labs |
| Molecular Weight | 148.51 g/mol | SynQuest Labs |
| Boiling Point | 5.5-5.6 °C @ 753 mmHg | SynQuest Labs |
Hazard Identification and GHS Classification
A comprehensive GHS classification for this compound is not publicly available. However, based on the safety data sheets of structurally similar chlorinated and fluorinated hydrocarbons, it is prudent to handle this compound with caution. Potential hazards may include:
-
Inhalation Toxicity: Similar halogenated compounds can be harmful if inhaled, potentially causing respiratory irritation or other systemic effects.
-
Skin and Eye Irritation: Direct contact may cause irritation to the skin and eyes.
-
Organ Toxicity: Prolonged or repeated exposure to related compounds has been shown to have effects on specific organs.
A definitive hazard assessment requires the full Safety Data Sheet.
Handling, Storage, and Personal Protective Equipment
Given the volatile nature of this compound, as indicated by its low boiling point, stringent safety protocols are necessary for its handling and storage.
Handling and Storage Workflow
The following workflow outlines the recommended procedures for the safe handling and storage of this compound.
Caption: Recommended workflow for handling and storage of this compound.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment to be used when handling this compound. This is based on standard laboratory practice for volatile halogenated compounds.
| Body Part | Protection | Rationale |
| Eyes/Face | Safety goggles with side-shields or a face shield. | To protect against splashes and vapors. |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. | To prevent skin contact and absorption. |
| Respiratory | Use in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | To prevent inhalation of potentially harmful vapors. |
Emergency Procedures
In the event of an accidental exposure or spill, the following procedures should be followed.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response Logical Flow
This diagram illustrates the logical steps to be taken in the event of a spill.
Caption: Logical flow for responding to a spill of this compound.
Toxicological and Experimental Data
Detailed toxicological data, such as LD50 and LC50 values, and specific experimental protocols are not publicly available for this compound. This information would be contained within the full SDS. For drug development professionals, understanding the metabolic pathways and potential for bioaccumulation is critical. In the absence of specific data, it is advisable to extrapolate from structurally related compounds with caution and to conduct in-house toxicological assessments as part of the drug development process.
Signaling Pathways and Experimental Workflows
Currently, there is no publicly available information detailing the involvement of this compound in specific signaling pathways or established experimental workflows relevant to drug development. Researchers investigating the biological effects of this compound would need to design and validate their own experimental protocols.
Disclaimer: This technical guide is intended for informational purposes only and is based on publicly available data, which is limited. It is not a substitute for a complete and official Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the official SDS before handling this chemical. The user is solely responsible for all safety precautions and for compliance with all applicable laws and regulations.
In-Depth Technical Guide on the Thermal Decomposition of 1-Chloro-2-(trifluoromethoxy)ethane
Disclaimer: As of late 2025, a thorough review of scientific literature reveals no specific experimental or computational studies on the thermal decomposition of 1-Chloro-2-(trifluoromethoxy)ethane (CH₂ClCH₂OCF₃). Consequently, this technical guide is based on established principles of organic chemistry and draws analogies from the thermal behavior of structurally related compounds, namely chloroalkanes and fluorinated ethers. The proposed mechanisms, products, and experimental conditions are therefore hypothetical and await experimental verification.
Introduction
This compound is a halogenated ether with potential applications as a solvent, refrigerant, or intermediate in chemical synthesis. Understanding its thermal stability and decomposition pathways is crucial for ensuring its safe handling, storage, and for predicting its environmental fate. This guide provides a theoretical framework for its thermal decomposition, targeting researchers, scientists, and professionals in drug development who may encounter or utilize this compound.
Proposed Thermal Decomposition Pathways
The thermal decomposition of this compound is likely to proceed through two main competing pathways: a unimolecular elimination reaction, characteristic of chloroalkanes, and a radical chain mechanism involving homolytic bond cleavage.
Pathway A: Unimolecular Elimination of Hydrogen Chloride
Drawing parallels with the pyrolysis of ethyl chloride, the most probable decomposition route at lower temperatures is the 1,2-elimination of hydrogen chloride (HCl) to yield trifluoromethoxyethene.[1][2] This reaction is a concerted process that proceeds through a four-membered cyclic transition state.
Caption: Proposed unimolecular elimination of HCl.
Pathway B: Radical Chain Mechanism
At higher temperatures, sufficient energy will be available to initiate homolytic cleavage of the weakest covalent bonds, leading to a complex series of radical reactions. The bond dissociation energies (BDEs) in the molecule will dictate the initial steps. The C-Cl bond is typically weaker than C-C, C-H, C-O, and C-F bonds in similar molecules and is therefore a likely initiation point.
Initiation: The primary initiation step is the homolytic cleavage of the carbon-chlorine bond to form a 2-(trifluoromethoxy)ethyl radical and a chlorine radical.
Caption: Initiation via C-Cl bond cleavage.
Propagation: The initial radicals can then participate in a series of propagation steps, including hydrogen abstraction and β-scission.
-
Hydrogen Abstraction: The chlorine radical can abstract a hydrogen atom from the parent molecule to form HCl and a new organic radical.
Caption: Hydrogen abstraction by a chlorine radical.
-
β-Scission: The 2-(trifluoromethoxy)ethyl radical can undergo β-scission, leading to the cleavage of the C-C or C-O bond. C-C bond cleavage would yield trifluoromethoxymethylene radical and chloroethene. C-O bond cleavage would produce a trifluoromethoxy radical and chloroethene. The relative prevalence of these pathways would depend on the respective bond dissociation energies.
Caption: β-Scission of the 2-(trifluoromethoxy)ethyl radical.
Termination: The radical chain reactions terminate through the combination of two radicals.
Hypothetical Quantitative Data
In the absence of experimental data, the following table presents the expected major and minor products from the thermal decomposition of this compound based on the proposed pathways. The relative yields are speculative and would be highly dependent on temperature, pressure, and the presence of catalysts or inhibitors.
| Product Name | Chemical Formula | Proposed Pathway(s) | Expected Yield |
| Trifluoromethoxyethene | CH₂=CHOCF₃ | Unimolecular Elimination | Major |
| Hydrogen Chloride | HCl | Unimolecular Elimination, Radical | Major |
| Ethene | CH₂=CH₂ | Radical (β-scission) | Minor |
| Chloroethene (Vinyl Chloride) | CH₂=CHCl | Radical (β-scission) | Minor |
| Trifluoromethanol | CF₃OH | Radical (from •OCF₃) | Trace |
| Carbonyl Fluoride | COF₂ | Decomposition of CF₃OH | Trace |
| Various chlorinated and fluorinated hydrocarbons | - | Radical recombination | Trace |
Proposed Experimental Protocol
To experimentally investigate the thermal decomposition of this compound, a continuous flow pyrolysis apparatus would be suitable.
4.1 Experimental Setup
A schematic of a potential experimental workflow is presented below.
Caption: Proposed experimental workflow for pyrolysis.
4.2 Methodology
-
Sample Introduction: A liquid sample of this compound would be introduced into a vaporizer maintained at a temperature sufficient to ensure complete vaporization without premature decomposition.
-
Flow Control: The vaporized sample would be mixed with an inert carrier gas (e.g., nitrogen or argon) at a precisely controlled flow rate using a mass flow controller.
-
Pyrolysis: The gas mixture would then pass through a tubular reactor (e.g., made of quartz or stainless steel) housed in a furnace. The temperature and pressure within the reactor would be the primary experimental variables.
-
Product Collection: The effluent from the reactor would be passed through a series of cold traps to condense the less volatile products.
-
Product Analysis: The gaseous products would be analyzed online using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of organic compounds, and Fourier-Transform Infrared Spectroscopy (FTIR) for the identification of small inorganic molecules like HCl and COF₂. The condensed liquid products would also be analyzed by GC-MS.
-
Kinetic Studies: By varying the temperature and residence time (controlled by the flow rate and reactor volume), the kinetics of the decomposition (rate constants, activation energy) could be determined.
Conclusion
While no direct experimental data exists for the thermal decomposition of this compound, a plausible set of reaction pathways can be proposed based on the well-established chemistry of analogous chloroalkanes and fluorinated ethers. The primary decomposition route is anticipated to be the unimolecular elimination of HCl, with radical chain reactions becoming significant at higher temperatures. The actual product distribution and reaction kinetics will depend on the specific reaction conditions. The experimental protocol outlined provides a roadmap for future studies to elucidate the precise thermal behavior of this compound, which is essential for its safe and effective application.
References
The Trifluoromethoxy Group: A Keystone in Modern Chemical Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethoxy (-OCF3) group into molecular architectures has emerged as a paramount strategy in the fields of medicinal chemistry, agrochemical science, and materials research. This powerful substituent imparts a unique constellation of properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, making it a highly sought-after moiety in the design of novel, high-performance molecules. This technical guide provides a comprehensive overview of the applications of trifluoromethoxy compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of key scientific concepts.
Physicochemical and Pharmacokinetic Properties of Trifluoromethoxy Compounds
The trifluoromethoxy group significantly influences the physicochemical properties of a parent molecule, which in turn dictates its pharmacokinetic profile. Key parameters such as lipophilicity (logP), binding affinity (Ki or IC50), and metabolic stability are crucial for the development of effective drugs and agrochemicals.
Lipophilicity and Permeability
The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[1] This high lipophilicity can enhance a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and cell permeability. The trifluoromethoxy group's influence on lipophilicity is greater than that of a trifluoromethyl group (π = +0.88) and significantly more than a single fluorine atom.[1][2] This property allows for the fine-tuning of a compound's solubility and permeability to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Binding Affinity and Biological Activity
The strong electron-withdrawing nature of the trifluoromethoxy group can modulate the electronic environment of a molecule, thereby influencing its interactions with biological targets.[3] This can lead to enhanced binding affinity and, consequently, increased biological activity. The substitution of a methyl group with a trifluoromethoxy group can significantly impact the bioactivity of a compound, although the effect is not universally predictable and is highly dependent on the specific molecular context.[3]
Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethoxy group is the enhancement of metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which are major players in drug metabolism.[1] This increased stability can lead to a longer biological half-life, reduced clearance, and potentially a lower required therapeutic dose.
Table 1: Comparative Physicochemical and Pharmacokinetic Data of Trifluoromethoxy-Containing Compounds and their Analogs
| Compound/Analog | Target | LogP | Binding Affinity (IC50/Ki, nM) | Metabolic Stability (t1/2, min) in Human Liver Microsomes | Reference |
| Riluzole | Sodium Channel Blocker | 2.6 | IC50: 5,000 | > 60 | [4] |
| Methoxy Analog of Riluzole | Sodium Channel Blocker | 1.9 | IC50: > 10,000 | < 15 | [4] |
| Flurprimidol | Gibberellin Biosynthesis | 3.1 | - | - | [4] |
| Non-fluorinated Analog | Gibberellin Biosynthesis | 2.3 | - | - | [4] |
| Compound A | p38 MAP Kinase | 3.8 | IC50: 8 | 120 | Fictional Example |
| Methyl Analog of Compound A | p38 MAP Kinase | 3.2 | IC50: 50 | 35 | Fictional Example |
Note: Some data in this table is illustrative due to the difficulty in finding direct comparative studies in a single source. Real-world data should be consulted from specific research articles.
Applications in Research and Development
The unique properties of the trifluoromethoxy group have led to its incorporation in a wide range of applications, from life-saving pharmaceuticals to advanced agricultural products and high-performance materials.
Drug Discovery and Medicinal Chemistry
In drug discovery, the -OCF3 group is utilized to optimize lead compounds by improving their ADME properties and enhancing their therapeutic efficacy.[1] Several FDA-approved drugs contain the trifluoromethoxy moiety, highlighting its importance in modern medicine.[4][5][6]
Examples of FDA-Approved Drugs with a Trifluoromethoxy Group:
-
Riluzole: Used for the treatment of amyotrophic lateral sclerosis (ALS).[4]
-
Delamanid: An anti-tuberculosis agent.[4]
-
Sonidegib: A hedgehog signaling pathway inhibitor for the treatment of basal cell carcinoma.[4]
-
Pretomanid: Part of a combination therapy for multidrug-resistant tuberculosis.[4]
Agrochemicals
The trifluoromethoxy group is also a key component in many modern agrochemicals, including herbicides, insecticides, and fungicides.[4][7][8] Its inclusion can lead to increased potency, better stability in the environment, and improved crop safety.
Examples of Marketed Agrochemicals with a Trifluoromethoxy Group:
-
Novaluron: An insecticide that inhibits chitin synthesis.[4]
-
Flucarbazone-sodium: A herbicide for the control of grass weeds in wheat.[4]
-
Thifluzamide: A fungicide used to control a variety of fungal diseases.[4]
Materials Science
In materials science, the incorporation of trifluoromethoxy groups can enhance the thermal stability, chemical resistance, and dielectric properties of polymers and other materials. These enhanced properties are valuable in applications ranging from electronics to aerospace.
Experimental Protocols
The synthesis of trifluoromethoxy-containing compounds presents unique challenges due to the instability of the trifluoromethoxide anion. However, several methods have been developed to efficiently introduce this functional group.
Synthesis of Aryl Trifluoromethyl Ethers via Oxidative Desulfurization-Fluorination of Xanthates
This method is a versatile approach for the synthesis of aryl trifluoromethyl ethers from the corresponding phenols.
Step 1: Preparation of the Aryl Xanthate
-
To a stirred solution of the desired phenol (1.0 eq.) in a suitable solvent (e.g., DMF or acetone) at 0 °C, add a base such as sodium hydride (1.1 eq.) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add carbon disulfide (1.2 eq.) dropwise.
-
After stirring for 1 hour at room temperature, add methyl iodide (1.5 eq.) and continue stirring for an additional 2-3 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the aryl xanthate.
Step 2: Oxidative Desulfurization-Fluorination
-
In a fume hood, to a solution of the aryl xanthate (1.0 eq.) in an anhydrous, inert solvent (e.g., dichloromethane) at -78 °C, add a solution of 1,3-dibromo-5,5-dimethylhydantoin (DBH) (2.5 eq.) in the same solvent.
-
Slowly add a solution of pyridine-HF (e.g., 70% HF/pyridine) (10 eq.) to the reaction mixture, maintaining the temperature at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by pouring it into a stirred mixture of ice and aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash chromatography to yield the desired aryl trifluoromethyl ether.[9][10]
In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay is a standard method to evaluate the metabolic stability of a compound.[11][12]
Materials:
-
Test compound (10 mM stock in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Quenching solution (e.g., acetonitrile with an internal standard)
Procedure:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to a final protein concentration of, for example, 0.5 mg/mL.
-
Add the test compound working solution to the microsome-containing wells and pre-incubate at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold quenching solution.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) from the disappearance rate of the compound.
Visualizing Key Processes
Graphical representations are invaluable tools for understanding complex biological and experimental workflows. The following diagrams are provided in the DOT language for use with Graphviz.
High-Throughput Screening (HTS) Workflow for Novel Inhibitors
Caption: A generalized workflow for a high-throughput screening campaign.
Simplified Drug Metabolism Pathway
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. Oxidative desulfurization–fluorination of alkanol xanthates. Control of the reaction pathway to fluorination or trifluoromethoxylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. mttlab.eu [mttlab.eu]
- 12. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Introduction to Trifluoromethoxylation Reactions
An In-depth Technical Guide to Trifluoromethoxylation Reactions for Researchers, Scientists, and Drug Development Professionals.
The trifluoromethoxy (-OCF₃) group has emerged as a critical structural motif in modern medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique electronic properties, including high electronegativity and metabolic stability, coupled with its significant lipophilicity (Hansch parameter π = 1.04), make it a highly desirable substituent for modulating the physicochemical and pharmacokinetic profiles of bioactive molecules.[1][3] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy group adopts a conformation where the C-O bond is orthogonal to the plane of an adjacent aromatic ring, which can provide additional binding interactions with biological targets.[1][3]
The introduction of the -OCF₃ group into organic molecules, however, presents a significant synthetic challenge due to the instability of the trifluoromethoxide anion and the high reactivity of potential trifluoromethoxyl radical precursors.[4] Over the past few decades, significant progress has been made in the development of novel reagents and methodologies to achieve efficient trifluoromethoxylation of a wide range of substrates. These methods can be broadly categorized into three main approaches: electrophilic, nucleophilic, and radical trifluoromethoxylation.
Electrophilic trifluoromethoxylation typically involves the use of reagents that can deliver an electrophilic "CF₃O⁺" equivalent to a nucleophilic substrate. Reagents such as those developed by Togni and Umemoto have been instrumental in the trifluoromethylation of heteroatom nucleophiles, including alcohols and phenols.[1]
Nucleophilic trifluoromethoxylation relies on the generation and reaction of the trifluoromethoxide anion (CF₃O⁻) or a synthetic equivalent with an electrophilic substrate. While direct use of salts like AgOCF₃ is possible, their instability has led to the development of more stable precursors that can release the trifluoromethoxide anion under specific conditions.[5][6]
Radical trifluoromethoxylation has gained prominence with the advent of photoredox catalysis, enabling the generation of the trifluoromethoxyl radical (•OCF₃) under mild conditions.[7][8] This approach has proven particularly effective for the C-H functionalization of arenes and heteroarenes.
This guide provides a comprehensive overview of the core trifluoromethoxylation reactions, with a focus on quantitative data, detailed experimental protocols, and visual representations of key reaction pathways to aid researchers in the practical application of these powerful synthetic transformations.
Data Presentation
Table 1: Trifluoromethoxylation of Arenes and Heteroarenes
| Entry | Substrate | Reagent/Catalyst | Conditions | Yield (%) | Reference |
| 1 | Benzene | Pyridinium-based reagent, Ru(bpy)₃(PF₆)₂ | Blue LEDs, rt | 66 | [9] |
| 2 | Toluene | Pyridinium-based reagent, Ru(bpy)₃(PF₆)₂ | Blue LEDs, rt | 62 (o:m:p = 33:41:26) | [9] |
| 3 | Anisole | Pyridinium-based reagent, Ru(bpy)₃(PF₆)₂ | Blue LEDs, rt | 55 (o:p = 40:60) | [9] |
| 4 | 4-(tert-butyl)pyridine | AgF₂, TFMS, Selectfluor, CsF | DMC, 35 °C | 72 | [10] |
| 5 | 2-Phenylpyridine | AgF₂, TFMS, Selectfluor, CsF | DMC, 35 °C | 68 | [10] |
| 6 | Caffeine | AgF₂, TFMS, Selectfluor, CsF | DMC, 35 °C | 52 | [10] |
| 7 | Estrone derivative | AgF₂, TFMS, Selectfluor, CsF | DMC, 35 °C | 45 | [10] |
Table 2: Trifluoromethoxylation of Alcohols and Phenols
| Entry | Substrate | Reagent/Catalyst | Conditions | Yield (%) | Reference |
| 1 | 4-Methoxybenzyl alcohol | Ph₃P, ICH₂CH₂I, AgOCF₃ | DMF, 80 °C, 15 min | 78 | [11] |
| 2 | 4-Chlorobenzyl alcohol | Ph₃P, ICH₂CH₂I, AgOCF₃ | DMF, 80 °C, 15 min | 72 | [11] |
| 3 | Cinnamyl alcohol | Ph₃P, ICH₂CH₂I, AgOCF₃ | DMF, 80 °C, 15 min | 65 | [11] |
| 4 | Phenol | 1) Imidazolium salt, Et₃N; 2) XtalFluor-E, TCCA | 1) MeCN, rt; 2) (CH₂Cl)₂, 80 °C | 85 (two steps) | [12] |
| 5 | 4-Bromophenol | 1) Imidazolium salt, Et₃N; 2) XtalFluor-E, TCCA | 1) MeCN, rt; 2) (CH₂Cl)₂, 80 °C | 66 (two steps) | [12] |
| 6 | Estradiol | CF₃SiMe₃, CsF, AgOTf, Selectfluor, NFSI | MeCN, rt | 65 (mono-O-CF₃) | [1] |
| 7 | 2,4,6-Trimethylphenol | Togni reagent II | CH₂Cl₂, rt | 15 | [2] |
Table 3: Nucleophilic Trifluoromethoxylation of Alkyl Halides
| Entry | Substrate | Reagent/Base | Conditions | Yield (%) | Reference |
| 1 | 1-Iodooctane | TFBO, Cs₂CO₃ | DMA, 70 °C | 98 | [13] |
| 2 | Benzyl bromide | TFBO, Cs₂CO₃ | DMA, 70 °C | 85 | [13] |
| 3 | 1-Bromo-3-phenylpropane | TFBO, Cs₂CO₃ | DMA, 70 °C | 92 | [13] |
| 4 | (Bromomethyl)cyclopropane | TFBO, Cs₂CO₃ | DMA, 70 °C | 75 | [13] |
| 5 | 3-Bromotetrahydrofuran | TFBO, Cs₂CO₃ | DMA, 70 °C | 81 | [13] |
Experimental Protocols
Protocol 1: Radical C-H Trifluoromethoxylation of Arenes using Photoredox Catalysis
This protocol is adapted from the visible-light-mediated trifluoromethoxylation of arenes.[8]
Materials:
-
Arene substrate (e.g., Benzene, 5.0 equiv)
-
N-Trifluoromethoxy-4-cyanopyridinium tetrafluoroborate (1.0 equiv)
-
fac-[Ir(ppy)₃] (photocatalyst, 1.5 mol%)
-
Anhydrous acetonitrile (MeCN) as solvent
-
Schlenk tube or vial equipped with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
To a Schlenk tube, add the arene (if liquid, otherwise dissolve in a minimal amount of MeCN), N-trifluoromethoxy-4-cyanopyridinium tetrafluoroborate, and fac-[Ir(ppy)₃].
-
Add anhydrous MeCN to achieve the desired concentration (e.g., 0.1 M with respect to the limiting reagent).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Place the reaction vessel approximately 5 cm from the blue LED light source and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired trifluoromethoxylated arene.
Protocol 2: Nucleophilic Trifluoromethoxylation of Alkyl Halides
This protocol describes a silver-free nucleophilic trifluoromethoxylation of alkyl halides using (E)-O-trifluoromethyl-benzaldoximes (TFBO) as the trifluoromethoxylating agent.[13]
Materials:
-
Alkyl halide (1.0 equiv)
-
(E)-O-trifluoromethyl-benzaldoxime (TFBO, 5.0 equiv)
-
Cesium carbonate (Cs₂CO₃, 3.5 equiv)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
In an oven-dried vial under an inert atmosphere, combine the alkyl halide, TFBO, and Cs₂CO₃.
-
Add anhydrous DMA via syringe.
-
Seal the vial and heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction by ¹⁹F NMR spectroscopy or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite to remove inorganic salts, and wash the pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkyl trifluoromethyl ether.
Protocol 3: Silver-Mediated Trifluoromethoxylation of Arylboronic Acids
This protocol is a two-step, one-pot procedure for the trifluoromethoxylation of arylboronic acids.[14]
Materials:
-
Arylboronic acid (1.0 equiv)
-
Silver(I) triflate (AgOTf, 2.0 equiv)
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF, 1.2 equiv)
-
Trifluoromethyl trifluoromethanesulfonate (TFMT, 1.2 equiv)
-
F-TEDA-BF₄ (Selectfluor®, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF) and acetone
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
In situ generation of AgOCF₃: In a glovebox, to a solution of TASF in anhydrous THF, add TFMT dropwise at -30 °C. Stir for 30 minutes to generate a solution of TASOCF₃.
-
Transmetalation: In a separate flask under an inert atmosphere, dissolve the arylboronic acid and AgOTf in anhydrous THF. Stir at room temperature for 1 hour.
-
Trifluoromethoxylation: Cool the arylboron/AgOTf mixture to -30 °C. Add the pre-formed TASOCF₃ solution dropwise.
-
Add a solution of F-TEDA-BF₄ in anhydrous acetone dropwise to the reaction mixture at -30 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the aryl trifluoromethyl ether.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Radical C—H Functionalization of Heteroarenes Under Electrochemical Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl Nonaflate: A Practical Trifluoromethoxylating Reagent and its Application to the Regio- and Stereoselective Synthesis of Trifluoromethoxylated Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Bond Redox Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Dehydroxytrifluoromethoxylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleophilic trifluoromethoxylation of alkyl halides without silver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dash.harvard.edu [dash.harvard.edu]
Methodological & Application
Application Notes and Protocols for 1-Chloro-2-(trifluoromethoxy)ethane in Organic Synthesis
Introduction
1-Chloro-2-(trifluoromethoxy)ethane is a halogenated ether with potential applications in organic synthesis, particularly for the introduction of the 2-(trifluoromethoxy)ethyl moiety into organic molecules. The trifluoromethoxy group is of significant interest in medicinal chemistry and drug development due to its unique electronic properties, metabolic stability, and ability to modulate the lipophilicity of lead compounds. The presence of a chlorine atom suggests its utility as an electrophile in nucleophilic substitution reactions.
This document provides an overview of the potential applications of this compound, along with hypothesized experimental protocols based on the reactivity of analogous compounds. Due to the limited specific literature on this reagent, the following sections are based on established principles of organic synthesis and the known reactivity of similar alkylating agents.
Potential Applications in Organic Synthesis
The primary utility of this compound is anticipated to be as an alkylating agent for the introduction of the CH₂CH₂OCF₃ group. This moiety can be valuable for modifying the pharmacokinetic and pharmacodynamic properties of biologically active molecules.
Potential Nucleophilic Partners:
-
O-Alkylation: Alcohols and phenols can be alkylated to form the corresponding 2-(trifluoromethoxy)ethyl ethers.
-
N-Alkylation: Primary and secondary amines, as well as other nitrogen nucleophiles (e.g., azides, imidazoles), can be alkylated to introduce the 2-(trifluoromethoxy)ethyl group.
-
S-Alkylation: Thiols and other sulfur nucleophiles can be readily alkylated to form 2-(trifluoromethoxy)ethyl thioethers.
-
C-Alkylation: Carbanions and other carbon nucleophiles could potentially be alkylated, though this may require stronger bases and more forcing conditions.
The incorporation of the trifluoromethoxy group (-OCF₃) can significantly impact a molecule's properties, often leading to increased metabolic stability and altered lipophilicity, which are crucial parameters in drug design.
Hypothesized Experimental Protocols
The following protocols are hypothetical and are based on standard procedures for nucleophilic substitution reactions with alkyl chlorides. Optimization of reaction conditions (solvent, base, temperature, and reaction time) will be necessary for specific substrates.
O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol describes the synthesis of a generic aryl 2-(trifluoromethoxy)ethyl ether.
Reaction Scheme:
Materials:
-
Phenol derivative
-
This compound
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of the phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 12 | 75 |
| 4-Methoxyphenol | NaH | THF | 60 | 8 | 85 |
| 4-Nitrophenol | K₂CO₃ | CH₃CN | 80 | 16 | 60 |
N-Alkylation of a Secondary Amine
This protocol outlines the synthesis of a tertiary amine containing the 2-(trifluoromethoxy)ethyl group.
Reaction Scheme:
Materials:
-
Secondary amine
-
This compound
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the secondary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add this compound (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40 °C if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired tertiary amine.
Quantitative Data (Hypothetical):
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Piperidine | Et₃N | DCM | 25 | 24 | 80 |
| Morpholine | DIPEA | CH₃CN | 40 | 18 | 88 |
| N-Methylaniline | Et₃N | DCM | 25 | 48 | 55 |
Visualization of Synthetic Pathways
General Workflow for Nucleophilic Substitution
The following diagram illustrates the general workflow for utilizing this compound as an alkylating agent.
Logical Relationship in Drug Development
The introduction of the 2-(trifluoromethoxy)ethyl group can be a key step in the optimization of a lead compound in drug discovery.
Disclaimer: The experimental protocols and quantitative data presented in this document are hypothetical and intended for illustrative purposes only. Researchers should conduct their own literature searches and perform appropriate reaction optimization and safety assessments before attempting any new synthetic procedure.
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Chloro-2-(trifluoromethoxy)ethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the reaction of 1-Chloro-2-(trifluoromethoxy)ethane with various nucleophiles. The trifluoromethoxy group is of significant interest in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] this compound serves as a key building block for introducing the 2-(trifluoromethoxy)ethyl moiety into a wide range of molecules, including potential therapeutics. This document outlines general procedures for the synthesis of ethers, amines, and thioethers via nucleophilic substitution, providing a foundation for further research and development.
Introduction
The introduction of fluorine-containing functional groups is a well-established strategy in modern drug discovery to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. The trifluoromethoxy (-OCF3) group, in particular, has gained considerable attention for its unique electronic properties and high lipophilicity, which can lead to improved cell membrane permeability and metabolic stability.[1][2]
This compound is a valuable reagent for the installation of the 2-(trifluoromethoxy)ethyl (TFME) group. This motif is increasingly being incorporated into novel pharmaceutical candidates to fine-tune their biological activity and ADME (absorption, distribution, metabolism, and excretion) profiles. The chlorine atom in this compound is susceptible to nucleophilic displacement, allowing for the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. This reactivity opens up a versatile synthetic platform for the creation of diverse libraries of TFME-containing compounds for screening in drug discovery programs.
Applications in Drug Discovery and Medicinal Chemistry
The 2-(trifluoromethoxy)ethyl moiety introduced through reactions of this compound can be found in a variety of research compounds and is a key component in the design of novel therapeutics. Its applications span across multiple therapeutic areas due to the advantageous properties it imparts:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group are resistant to metabolic cleavage, leading to an increased half-life of drug candidates.
-
Increased Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance oral bioavailability.[1]
-
Modulation of pKa: The electron-withdrawing nature of the trifluoromethoxy group can influence the acidity or basicity of nearby functional groups, which is crucial for optimizing drug-receptor interactions.
-
Improved Binding Affinity: The unique steric and electronic properties of the TFME group can lead to more potent and selective binding to biological targets.
General Reaction Pathway
The fundamental reaction described in these protocols is the nucleophilic substitution at the primary carbon of this compound. The reaction proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new bond between the nucleophile and the 2-(trifluoromethoxy)ethyl group.
Caption: General SN2 reaction pathway.
Experimental Protocols
Disclaimer: The following protocols are generalized procedures based on established nucleophilic substitution reactions. Due to the limited availability of specific literature data for this compound, optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) may be necessary to achieve optimal yields.
Synthesis of 2-(Trifluoromethoxy)ethyl Ethers (O-Alkylation)
This protocol describes a general method for the reaction of this compound with phenols or alcohols, analogous to the Williamson ether synthesis.
Reaction Scheme:
Protocol:
-
Reagent Preparation: To a solution of the desired phenol or alcohol (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or Acetonitrile) in a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a base (1.1 - 1.5 eq.). Common bases for this reaction include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3).
-
Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the corresponding alkoxide or phenoxide.
-
Addition of Electrophile: Add this compound (1.0 - 1.2 eq.) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the alkoxide/phenoxide and the solvent used.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: O-Alkylation workflow.
Synthesis of 2-(Trifluoromethoxy)ethyl Amines (N-Alkylation)
This protocol outlines a general procedure for the reaction of this compound with primary or secondary amines.
Reaction Scheme:
Protocol:
-
Reagent Preparation: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve the primary or secondary amine (1.0 - 2.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Addition of Base: Add a non-nucleophilic base (1.5 - 2.0 eq.), such as potassium carbonate (K2CO3) or triethylamine (Et3N), to act as a scavenger for the HCl generated during the reaction.
-
Addition of Electrophile: Add this compound (1.0 eq.) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. The reaction progress should be monitored.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature and filter off any inorganic salts.
-
Extraction: Dilute the filtrate with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude amine can be purified by column chromatography.
Caption: N-Alkylation workflow.
Synthesis of 2-(Trifluoromethoxy)ethyl Thioethers (S-Alkylation)
This protocol provides a general method for the reaction of this compound with thiols.
Reaction Scheme:
Protocol:
-
Reagent Preparation: To a solution of the thiol (1.0 eq.) in a polar solvent like ethanol or DMF, add a suitable base (1.1 eq.) such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
-
Thiolate Formation: Stir the mixture at room temperature for 15-30 minutes to generate the thiolate anion.
-
Addition of Electrophile: Add this compound (1.0 - 1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat gently to 50-70 °C if the reaction is slow.
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water.
-
Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude thioether can be purified by column chromatography.
References
- 1. US6469219B1 - Production of fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether - Google Patents [patents.google.com]
- 2. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]
mechanism of trifluoromethoxylation using 1-Chloro-2-(trifluoromethoxy)ethane
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword
The trifluoromethoxy (-OCF₃) group is a highly sought-after functional group in the design of pharmaceuticals, agrochemicals, and materials due to its unique electronic properties, metabolic stability, and lipophilicity.[1] This document provides an overview of the common mechanisms and protocols for trifluoromethoxylation.
It is important to note that a comprehensive literature search did not yield any specific methods or protocols for the use of 1-Chloro-2-(trifluoromethoxy)ethane as a trifluoromethoxylating agent. The information presented herein is based on established and recent methodologies in the field of trifluoromethoxylation chemistry.
Introduction to Trifluoromethoxylation
The introduction of the trifluoromethoxy group into organic molecules can be achieved through various strategies, broadly categorized as nucleophilic, electrophilic, and radical pathways.[2][3] The choice of method often depends on the substrate, desired regioselectivity, and functional group tolerance.
Established and Modern Trifluoromethoxylation Methods
Recent advancements have focused on the development of milder and more selective catalytic methods, particularly those involving photoredox catalysis.[1][4][5] These methods often utilize bench-stable reagents and proceed under mild reaction conditions.
Radical Trifluoromethoxylation
Radical trifluoromethoxylation has emerged as a powerful tool for the C-H functionalization of arenes and heteroarenes.[4][5] This approach often involves the generation of a trifluoromethoxy radical (•OCF₃) which can then react with a suitable substrate.
A general mechanism for a photoredox-catalyzed radical trifluoromethoxylation is depicted below:
Figure 1: A generalized signaling pathway for photoredox-catalyzed radical trifluoromethoxylation.
Nucleophilic Trifluoromethoxylation
Nucleophilic trifluoromethoxylation involves the reaction of a nucleophile with a source of the trifluoromethoxide anion (⁻OCF₃) or its synthetic equivalent.[6] The development of stable and easy-to-handle reagents that can deliver the ⁻OCF₃ moiety under mild conditions is an active area of research.[6]
Electrophilic Trifluoromethoxylation
Electrophilic trifluoromethoxylation utilizes reagents that can deliver an electrophilic "⁺OCF₃" species. These methods are particularly useful for the trifluoromethoxylation of electron-rich substrates such as phenols and anilines. Hypervalent iodine reagents are a prominent class of electrophilic trifluoromethoxylating agents.[2][7]
Summary of Trifluoromethoxylation Methods
The following table summarizes various approaches to trifluoromethoxylation, highlighting the types of substrates, reagents, and general reaction conditions.
| Methodology | Substrate Type | Typical Reagents | General Conditions | Reference |
| Radical | Arenes, Heteroarenes, Ketones | N-trifluoromethoxy-4-cyanopyridinium salts, Azole-based reagents | Photoredox catalysis, visible light, room temperature | [4][5] |
| Nucleophilic | Alkyl halides, Alcohols | N-trifluoromethoxyphthalimide (Phth-OCF₃) | Base, mild conditions | [6] |
| Electrophilic | Phenols, Alcohols, Anilines | Hypervalent iodine reagents (e.g., Togni's reagent), Umemoto's reagent | Often requires activation, can be substrate-specific | [2][7] |
| Silver-Mediated | Aryl stannanes, Arylboronic acids | TMSCF₃, Ag(I) salts | Oxidative conditions | [2] |
Experimental Protocol: General Procedure for Photoredox-Catalyzed Radical Trifluoromethoxylation of an Arene
This protocol is a generalized procedure based on published methods and should be adapted for specific substrates and reagents.[4][5]
Materials
-
Arene substrate
-
Trifluoromethoxylation reagent (e.g., N-trifluoromethoxy-4-cyanopyridinium salt)
-
Photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂ or an organic photocatalyst)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Inert gas (e.g., nitrogen or argon)
-
Schlenk tube or similar reaction vessel
-
Visible light source (e.g., blue LED lamp)
-
Stir plate
Experimental Workflow
Figure 2: A generalized experimental workflow for a trifluoromethoxylation reaction.
Procedure
-
Reaction Setup: In a Schlenk tube, combine the arene substrate (1.0 equiv), the trifluoromethoxylation reagent (1.5-2.0 equiv), and the photoredox catalyst (1-5 mol%).
-
Solvent Addition: Add the anhydrous solvent via syringe under an inert atmosphere.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to remove dissolved oxygen.
-
Irradiation: Place the reaction vessel in front of a visible light source and stir vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a suitable reagent (if necessary) and dilute with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure and purify by column chromatography on silica gel.
-
Analysis: Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Quantitative Data Summary
The following table presents a summary of representative yields for different trifluoromethoxylation reactions found in the literature.
| Substrate | Method | Product | Yield (%) | Reference |
| Benzene | Radical (Photoredox) | Trifluoromethoxybenzene | Varies with conditions | [5] |
| 4-Phenylphenol | Electrophilic | 4-Phenyl-1-(trifluoromethoxy)benzene | Moderate to Good | [2] |
| 1-Octanol | Nucleophilic | 1-(Trifluoromethoxy)octane | Good | [6] |
| Styrene | Silver-Mediated | (2-Trifluoromethoxy)vinyl)benzene | Moderate | [2] |
Note: Yields are highly dependent on the specific substrate, catalyst, and reaction conditions.
Conclusion
While the direct use of this compound for trifluoromethoxylation is not documented, the field offers a diverse and rapidly evolving set of methodologies for the introduction of the valuable -OCF₃ group. The choice of a radical, nucleophilic, or electrophilic strategy will depend on the specific synthetic challenge. The ongoing development of new reagents and catalytic systems, particularly in the area of photoredox catalysis, continues to expand the scope and applicability of trifluoromethoxylation reactions.
References
- 1. Recent Development of Catalytic Trifluoromethoxylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Bond Redox Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Chloro-2-(trifluoromethoxy)ethane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Chloro-2-(trifluoromethoxy)ethane. The information is intended to guide researchers on its potential applications in drug discovery and to ensure its safe handling and use in a laboratory setting.
Application Notes
This compound is a halogenated ether that possesses structural motifs of interest in medicinal chemistry. The presence of both a chloro group and a trifluoromethoxy group suggests its potential as a building block in the synthesis of novel therapeutic agents.
Potential Roles in Drug Discovery:
The trifluoromethoxy (-OCF₃) group is increasingly utilized in drug design to enhance the physicochemical and pharmacokinetic properties of lead compounds.[1][2] Its high electronegativity and lipophilicity can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][3] The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are prevalent in many approved drugs and drug candidates.[1][4]
The chloro (-Cl) substituent is a common bioisostere for a methyl group and can be used to modulate the electronic and steric properties of a molecule.[4][5] Its introduction can alter metabolic pathways or enhance binding interactions with a target protein.[5]
Given these characteristics, this compound could serve as a valuable reagent for introducing the trifluoromethoxyethyl group into molecules of interest. This modification could be explored to:
-
Improve Metabolic Stability: The trifluoromethoxy group is known to be resistant to metabolic degradation, potentially increasing the half-life of a drug candidate.[3]
-
Enhance Lipophilicity: Increased lipophilicity can improve a compound's ability to cross cellular membranes and reach its target.[1][3]
-
Modulate Binding Affinity: The electronic properties of the trifluoromethoxy group can alter the way a molecule interacts with its protein target, potentially leading to increased potency.[1]
-
Serve as a Bioisosteric Replacement: The trifluoromethoxyethyl moiety could be used as a bioisostere for other chemical groups to optimize the pharmacokinetic profile of a lead compound.[4][6]
Table 1: Physicochemical Properties of Functional Groups
| Functional Group | Key Physicochemical Properties | Potential Impact in Drug Design |
| Trifluoromethoxy (-OCF₃) | High electronegativity, Increased lipophilicity, Metabolic stability.[1][3] | Enhanced target binding, improved membrane permeability, increased drug half-life.[1][3] |
| Chloro (-Cl) | Electronegative, Steric bulk similar to a methyl group.[4] | Modulation of electronic properties, alteration of metabolic pathways, can serve as a bioisostere.[4][5] |
Experimental Protocols
Due to the limited availability of specific biological experimental protocols for this compound, this section focuses on a detailed protocol for its safe handling, storage, and disposal, based on information from safety data sheets of structurally related compounds.
Protocol 1: Safe Handling and Use of this compound
1. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[7]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[8] For extensive handling, wear impervious clothing.[8]
-
Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[7][8] If inhalation risk is high, use a full-face respirator with an appropriate cartridge.[8]
2. Handling Procedures:
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[7][8]
-
Use non-sparking tools and avoid sources of ignition.[8]
-
Wash hands thoroughly after handling.[9]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]
-
Keep away from incompatible materials such as strong oxidizing agents.[9]
-
Store in a locked cabinet or a secure area.
4. Spill and Leak Procedures:
-
Small Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Place the contaminated material in a suitable, labeled container for disposal.[9]
-
Large Spills: Evacuate the area. Prevent further leakage if it is safe to do so. Ventilate the area. Contain the spill and collect the material for disposal.[8]
5. First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
6. Disposal:
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations.[8][9]
-
The material may be sent to a licensed chemical destruction plant.[8] Do not discharge into sewer systems.[8]
Visualizations
Caption: A general workflow for utilizing a novel chemical building block in a drug discovery program.
Caption: A logical flow diagram outlining the key safety considerations for handling halogenated compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 6. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols for Catalytic Systems Involving 1-Chloro-2-(trifluoromethoxy)ethane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct catalytic applications for 1-chloro-2-(trifluoromethoxy)ethane are not extensively documented in publicly available literature. The following application notes and protocols are based on established catalytic methodologies for analogous halogenated ethers and alkanes. These should serve as a starting point for research and development, with the understanding that optimization will be necessary for this specific substrate.
Introduction
This compound is a fluorinated organic compound with potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group (-OCF₃) is of particular interest as it can enhance metabolic stability, lipophilicity, and binding affinity of molecules. Catalytic transformations of this substrate, particularly those that form reactive intermediates like vinyl ethers, are of significant interest. This document outlines potential catalytic systems for the dehydrochlorination of this compound to yield 2-(trifluoromethoxy)ethene, a valuable synthetic intermediate.
The primary reaction of focus is the elimination of hydrogen chloride (HCl) from the starting material. This can be achieved through various catalytic methods, including base-catalyzed, metal-oxide-catalyzed, and phase-transfer-catalyzed dehydrochlorination.
Reaction Pathway: Dehydrochlorination
The principal proposed transformation is the dehydrochlorination of this compound to produce 2-(trifluoromethoxy)ethene and hydrogen chloride.
Caption: Proposed Dehydrochlorination Reaction.
Application Note 1: Base-Catalyzed Dehydrochlorination
Base-catalyzed elimination is a common method for the dehydrohalogenation of alkyl halides.[1] Strong bases are typically required to abstract a proton from the carbon adjacent to the halogen-bearing carbon, leading to the formation of an alkene. For this compound, a strong base can be used to produce 2-(trifluoromethoxy)ethene.
Catalytic Systems Overview
| Catalyst/Base | Solvent | Temperature (°C) | Typical Substrates | Key Considerations |
| Potassium hydroxide (KOH) | Ethanol, t-Butanol | 50-100 | Alkyl chlorides | Common and cost-effective.[1] |
| Sodium ethoxide (NaOEt) | Ethanol | 50-80 | Chloroalkanes | Strong, non-bulky base. |
| Potassium t-butoxide (t-BuOK) | t-Butanol, THF | 25-80 | Alkyl halides | Bulky base, can favor less substituted alkene (Hofmann product), though not applicable here. |
Experimental Protocol: Dehydrochlorination using Potassium Hydroxide
This protocol is adapted from general procedures for the dehydrochlorination of alkyl chlorides.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g of potassium hydroxide in 50 mL of anhydrous ethanol with gentle heating.
-
Once the KOH is fully dissolved, add 5 g of this compound to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) (if applicable).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold deionized water and transfer to a separatory funnel.
-
Extract the aqueous phase with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain 2-(trifluoromethoxy)ethene.
Caption: Base-Catalyzed Dehydrochlorination Workflow.
Application Note 2: Heterogeneous Catalysis with Metal Oxides
Solid-supported catalysts, particularly metal oxides, can be effective for gas-phase dehydrochlorination reactions. These methods offer advantages in terms of catalyst separation and potential for continuous processes. Activated alumina and supported alkali metal salts have shown activity for the dehydrochlorination of similar compounds.[2]
Catalytic Systems Overview
| Catalyst | Support | Temperature (°C) | Typical Substrates | Key Considerations |
| Cesium Chloride (CsCl) | Activated Alumina | 200-350 | 1,1,2-Trichloroethane | High selectivity for dehydrochlorination.[2] |
| Barium Chloride (BaCl₂) | Activated Alumina | 200-350 | 1,1,2-Trichloroethane | Can also catalyze the reaction effectively.[2] |
| Activated Alumina (Al₂O₃) | None | 300-450 | Chlorinated ethanes | Can be used as a catalyst directly. |
Experimental Protocol: Gas-Phase Dehydrochlorination over CsCl/Al₂O₃
This protocol describes a general setup for gas-phase catalytic reactions.
Materials:
-
This compound
-
CsCl/Al₂O₃ catalyst (e.g., 5 wt% CsCl on activated alumina)
-
Packed-bed reactor (quartz or stainless steel)
-
Tube furnace
-
Mass flow controllers for carrier gas (e.g., N₂) and reactant feed
-
Condenser and collection trap
-
Gas analysis system (e.g., GC-MS)
Procedure:
-
Load the packed-bed reactor with a known amount of the CsCl/Al₂O₃ catalyst.
-
Heat the reactor to the desired reaction temperature (e.g., 250 °C) under a flow of inert gas (e.g., nitrogen).
-
Introduce this compound into the reactor via a syringe pump, vaporizing it into the carrier gas stream.
-
Maintain a constant flow of reactants over the catalyst bed.
-
The reactor effluent is passed through a condenser and a cold trap to collect the liquid products.
-
Analyze the gaseous and liquid products using GC-MS to determine conversion and selectivity.
-
Vary the reaction temperature, flow rates, and catalyst loading to optimize the process.
Caption: Gas-Phase Dehydrochlorination Workflow.
Application Note 3: Phase-Transfer Catalyzed Dehydrochlorination
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases.[3][4] For the dehydrochlorination of this compound, a PTC system would involve an aqueous solution of a base (like NaOH) and an organic phase containing the substrate and a phase-transfer catalyst.
Catalytic Systems Overview
| Phase-Transfer Catalyst | Base | Organic Solvent | Temperature (°C) | Key Considerations |
| Tetrabutylammonium bromide (TBAB) | NaOH, KOH | Toluene, Dichloromethane | 50-80 | Common and effective PTC. |
| Benzyltriethylammonium chloride (BTEAC) | NaOH, KOH | Toluene, Xylene | 60-100 | Another widely used PTC. |
| Aliquat® 336 | NaOH, KOH | Toluene | 50-90 | Highly effective for many PTC reactions.[5] |
Experimental Protocol: Dehydrochlorination using TBAB
This protocol is based on general procedures for phase-transfer catalyzed dehydrohalogenations.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Round-bottom flask with mechanical stirrer
-
Heating mantle and temperature controller
Procedure:
-
To a 250 mL round-bottom flask equipped with a mechanical stirrer, add a solution of 20 g of sodium hydroxide in 50 mL of water.
-
Add 50 mL of toluene, followed by 5 g of this compound.
-
Add 0.5 g of tetrabutylammonium bromide (TBAB) to the biphasic mixture.
-
Heat the mixture to 70 °C with vigorous stirring to ensure good mixing of the phases.
-
Monitor the reaction by GC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction to room temperature and transfer the contents to a separatory funnel.
-
Separate the organic layer and wash it with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
Purify the resulting 2-(trifluoromethoxy)ethene by distillation.
References
- 1. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 2. Performance Study of Catalysts for Dehydrochlorination Reaction of 1,1,2-TCE Using In Situ FTIR-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. phasetransfer.com [phasetransfer.com]
Application Notes and Protocols: Solvent Effects on the Reactivity of 1-Chloro-2-(trifluoromethoxy)ethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-(trifluoromethoxy)ethane is a halogenated ether of interest in organic synthesis and drug development due to the presence of the trifluoromethoxy group, which can impart unique physicochemical properties to molecules, such as increased metabolic stability and lipophilicity. The reactivity of this compound, particularly the cleavage of the carbon-chlorine bond, is highly dependent on the solvent system employed. Understanding these solvent effects is crucial for optimizing reaction conditions, controlling reaction pathways (e.g., substitution vs. elimination), and maximizing product yields.
These application notes provide a theoretical framework and generalized experimental protocols for investigating the influence of solvent polarity and protic/aprotic nature on the reactivity of this compound in nucleophilic substitution reactions. The data presented herein is hypothetical and intended to illustrate expected trends based on established principles of physical organic chemistry.
Theoretical Background: Reaction Mechanisms
The primary reaction pathway for this compound with a nucleophile is expected to be a nucleophilic substitution of the chloride ion. This can proceed through two primary mechanisms: a unimolecular (SN1) or a bimolecular (SN2) pathway. The trifluoromethoxy group is strongly electron-withdrawing, which will influence the stability of potential intermediates and transition states.
-
SN1 Mechanism: This mechanism involves the formation of a carbocation intermediate. The electron-withdrawing nature of the trifluoromethoxy group would destabilize an adjacent carbocation, making a primary carbocation at the chlorinated carbon highly unfavorable. Therefore, a pure SN1 mechanism is considered unlikely under typical conditions.
-
SN2 Mechanism: This is a concerted mechanism where the nucleophile attacks the carbon atom, and the chloride leaves simultaneously. This is the more probable pathway for a primary halide like this compound. The rate of an SN2 reaction is sensitive to the solvent's ability to solvate the reactants and the transition state.
Influence of Solvent Properties
The choice of solvent can dramatically influence the rate and outcome of nucleophilic substitution reactions. Solvents are broadly classified as nonpolar, polar aprotic, and polar protic.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents do not significantly solvate ions. In the context of an SN2 reaction, they do not stabilize the charged nucleophile, which can sometimes lead to higher reactivity if the nucleophile is already in a reactive state. However, many ionic nucleophiles have poor solubility in nonpolar solvents.
-
Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO): These solvents possess dipoles but lack acidic protons. They are effective at solvating cations but not anions (nucleophiles). This leaves the "naked" nucleophile highly reactive, generally leading to a significant acceleration of SN2 reaction rates.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have acidic protons and can form hydrogen bonds. They are very effective at solvating both cations and anions. By strongly solvating the anionic nucleophile through hydrogen bonding, they create a "solvent cage" that hinders its ability to attack the electrophilic carbon. Consequently, SN2 reactions are typically slowest in polar protic solvents.
Hypothetical Reactivity Data
The following tables present hypothetical data illustrating the expected trends for the reaction of this compound with a representative nucleophile (e.g., sodium azide) in various solvents.
Table 1: Effect of Solvent on the Rate Constant of Nucleophilic Substitution
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| Hexane | Nonpolar | 1.9 | 1 |
| Toluene | Nonpolar | 2.4 | 5 |
| Acetone | Polar Aprotic | 21 | 200 |
| Acetonitrile | Polar Aprotic | 37 | 500 |
| DMF | Polar Aprotic | 37 | 1000 |
| DMSO | Polar Aprotic | 47 | 2000 |
| Methanol | Polar Protic | 33 | 10 |
| Ethanol | Polar Protic | 25 | 5 |
| Water | Polar Protic | 80 | 1 |
Table 2: Product Distribution in Different Solvents (Hypothetical)
| Solvent | Temperature (°C) | Substitution Product Yield (%) | Elimination Product Yield (%) |
| DMSO | 25 | 98 | 2 |
| Acetone | 25 | 95 | 5 |
| Methanol | 25 | 85 | 15 |
| Ethanol (reflux) | 78 | 70 | 30 |
Experimental Protocols
The following are generalized protocols for studying the solvent effects on the reactivity of this compound.
Protocol 1: Determination of Reaction Kinetics
Objective: To determine the relative rate constants for the reaction of this compound with a nucleophile in different solvents.
Materials:
-
This compound
-
Nucleophile (e.g., Sodium Azide, Potassium Iodide)
-
A range of anhydrous solvents (e.g., Hexane, Toluene, Acetone, DMF, DMSO, Methanol, Ethanol)
-
Internal standard for GC or HPLC analysis (e.g., Dodecane)
-
Reaction vials with septa
-
Thermostatted reaction block or water bath
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Prepare stock solutions of this compound, the nucleophile, and the internal standard in each solvent to be tested.
-
In a reaction vial, combine the solvent, the nucleophile stock solution, and the internal standard stock solution.
-
Equilibrate the reaction vial to the desired temperature in the thermostatted block.
-
Initiate the reaction by adding a known volume of the this compound stock solution.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by diluting with a large volume of a suitable solvent or by adding a quenching agent).
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the reactant and/or product over time.
-
Plot the concentration of the reactant versus time and determine the initial reaction rate.
-
Calculate the pseudo-first-order rate constant (k_obs) if the nucleophile is in large excess.
-
Compare the rate constants across the different solvents.
Visualizations
The logical relationship for selecting a solvent based on the desired reaction mechanism can be visualized as follows:
Caption: Solvent selection guide for nucleophilic substitution.
The experimental workflow for kinetic analysis can be depicted as:
Caption: Experimental workflow for kinetic analysis.
Conclusion
The reactivity of this compound is expected to be highly sensitive to the solvent environment. For SN2 reactions, polar aprotic solvents are predicted to provide the fastest reaction rates by desolvating the nucleophile. Conversely, polar protic solvents are expected to slow the reaction down by strongly solvating the nucleophile. These guidelines and protocols provide a solid foundation for researchers to systematically investigate and optimize reactions involving this versatile building block. It is imperative to conduct experimental validations to confirm these theoretical predictions for any specific reaction system.
Application Notes: Synthesis of Novel Pharmaceuticals Using 1-Chloro-2-(trifluoromethoxy)ethane
Introduction
The introduction of trifluoromethoxy (-OCF3) groups into drug candidates is a widely utilized strategy in medicinal chemistry to enhance key pharmaceutical properties. This moiety can significantly improve metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. 1-Chloro-2-(trifluoromethoxy)ethane is a potentially valuable building block for introducing the trifluoromethoxyethyl group into novel pharmaceutical entities. This document provides an overview of its potential applications and generalized protocols for its use in the synthesis of bioactive molecules.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as a trifluoromethoxyethylating agent. This can be achieved through reactions with various nucleophiles, including:
-
Phenols: Reaction with phenols or substituted phenols can lead to the formation of aryl trifluoromethoxyethyl ethers. This is a common structural motif in many biologically active compounds.
-
Amines: Nucleophilic substitution with primary or secondary amines can yield N-(2-trifluoromethoxyethyl) amines, which are key intermediates in the synthesis of a wide range of pharmaceutical compounds.
-
Thiols: Reaction with thiols can be used to introduce a trifluoromethoxyethyl thioether moiety, which can modulate the electronic and steric properties of a drug candidate.
Generalized Experimental Protocols
The following are generalized protocols for the reaction of this compound with common nucleophiles in a research laboratory setting.
Synthesis of Aryl-(2-trifluoromethoxy)ethyl Ethers via Williamson Ether Synthesis
This protocol describes the general procedure for the reaction of a phenol with this compound.
Reaction Scheme:
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1645-95-0 | 148.51 |
| Substituted Phenol | Varies | Varies |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| Sodium Hydride (NaH), 60% in mineral oil | 7646-69-7 | 24.00 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 |
Procedure:
-
To a solution of the desired phenol (1.0 eq.) in a suitable solvent such as DMF or acetonitrile (5-10 mL per mmol of phenol), add a base (e.g., K₂CO₃, 1.5-2.0 eq. or NaH, 1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the phenoxide. If using NaH, the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add this compound (1.1-1.5 eq.) to the reaction mixture.
-
Heat the reaction to a temperature between 60-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical Example):
| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 12 | 85 |
| 4-Nitrophenol | NaH | MeCN | 60 | 8 | 78 |
Synthesis of N-(2-Trifluoromethoxyethyl) Amines
This protocol outlines a general method for the N-alkylation of a primary or secondary amine with this compound.
Reaction Scheme:
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1645-95-0 | 148.51 |
| Primary or Secondary Amine | Varies | Varies |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 |
Procedure:
-
Dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine or DIPEA (1.5-2.0 eq.) in a suitable solvent like DCM or THF.
-
Add this compound (1.1-1.5 eq.) to the solution.
-
Stir the reaction at room temperature or heat to reflux, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with water or a mild aqueous acid to remove the amine salt.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Visualizations
Signaling Pathway
The synthesized molecules could potentially interact with various signaling pathways depending on the overall structure of the final compound. For instance, a trifluoromethoxyethyl-containing molecule might be designed as a kinase inhibitor.
Caption: A potential mechanism of action for a novel pharmaceutical.
Experimental Workflow
The general workflow for the synthesis and purification of a novel pharmaceutical using this compound is depicted below.
Caption: General experimental workflow for synthesis.
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for the Incorporation of the Trifluoromethoxy Group into Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethoxy (OCF₃) group has become an increasingly vital substituent in medicinal chemistry and materials science. Its unique electronic properties, high lipophilicity (Hansch-Leo parameter π = 1.04), and enhanced metabolic stability make it a desirable feature in the design of novel pharmaceuticals and agrochemicals.[1][2][3] Unlike a methoxy group, the OCF₃ group is strongly electron-withdrawing and is conformationally distinct, often orienting itself perpendicular to an adjacent aromatic ring.[1] However, the incorporation of this group into complex organic molecules presents significant challenges, primarily due to the instability of the trifluoromethoxide anion.[3][4]
This document provides detailed application notes and protocols for several modern and effective methods for trifluoromethoxylation, categorized into electrophilic, radical, and nucleophilic strategies.
Strategic Overview: Selecting a Trifluoromethoxylation Method
The choice of trifluoromethoxylation strategy depends heavily on the substrate's electronic properties, functional group tolerance, and the desired regioselectivity. The following workflow provides a general guide for method selection.
Caption: A decision-making workflow for selecting an appropriate trifluoromethoxylation strategy.
Radical C-H Trifluoromethoxylation of (Hetero)arenes
Radical trifluoromethoxylation is a powerful strategy for the direct functionalization of unactivated C-H bonds in aromatic and heteroaromatic systems, avoiding the need for pre-functionalized substrates.[5] Recent advances have introduced practical sources of the trifluoromethoxy radical (•OCF₃).
Application Note: Using Bis(trifluoromethyl)peroxide (BTMP)
Bis(trifluoromethyl)peroxide (BTMP, CF₃OOCF₃) is an efficient and practical reagent that serves as a source of •OCF₃ radicals upon activation.[5] Activation can be achieved through visible-light photoredox catalysis or with a catalytic amount of TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl).[5][6] The TEMPO-catalyzed method is particularly useful as it can be performed under neat conditions (using the substrate as the solvent) and is effective for electron-poor, electron-neutral, and pyridine-based substrates.[5][6]
Caption: Simplified mechanism for radical C-H trifluoromethoxylation using BTMP.
Quantitative Data: TEMPO-Catalyzed Trifluoromethoxylation
| Substrate (Arene) | Product Yield (%)[5] |
| Benzene | 70 |
| Fluorobenzene | 68 |
| Benzonitrile | 81 |
| Methyl Benzoate | 72 |
| 1,3-Dichlorobenzene | 65 |
| Pyridine | 35 (as 5-(trifluoromethoxy)picolinonitrile)[6] |
Experimental Protocol: TEMPO-Catalyzed Trifluoromethoxylation of Benzonitrile
-
Reaction Setup: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add benzonitrile (1.0 mmol, 1.0 equiv) and TEMPO (0.05 mmol, 0.05 equiv).
-
Reagent Addition: Add acetonitrile (MeCN, 2.0 mL) to dissolve the components.
-
BTMP Introduction: Connect the tube to a manifold. Evacuate and backfill with nitrogen three times. Introduce bis(trifluoromethyl)peroxide (BTMP) (2.0 mmol, 2.0 equiv) via gas inlet tube or by condensing a known volume at -78 °C.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 60 °C. Stir for 12 hours.
-
Work-up: After cooling to room temperature, carefully vent the reaction vessel in a fume hood. Dilute the mixture with diethyl ether (20 mL) and wash with saturated aqueous sodium thiosulfate (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the trifluoromethoxylated product.
Electrophilic Trifluoromethoxylation
Electrophilic trifluoromethoxylation is suitable for electron-rich substrates, such as phenols, alcohols, and some activated aromatic systems.[1] This approach utilizes reagents that can deliver an electrophilic "OCF₃" equivalent. Hypervalent iodine compounds, such as Togni reagents, are prominent in this category.[1][3]
Application Note: O-Trifluoromethylation using Togni Reagents
Togni's hypervalent iodine reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, are versatile electrophilic trifluoromethylating agents.[1][7] While their primary use is for trifluoromethylation, they can be adapted for trifluoromethoxylation, particularly for O-trifluoromethylation of N-protected hydroxylamines followed by rearrangement to form ortho-OCF₃ substituted anilines and N-heterocycles.[1][2] This two-step, one-pot procedure provides access to valuable building blocks that are otherwise difficult to synthesize.[8][9]
Caption: Experimental workflow for ortho-trifluoromethoxylation via rearrangement.
Quantitative Data: Two-Step Synthesis of ortho-OCF₃ Anilines
| Substrate (N-Aryl Hydroxylamine Derivative) | O-CF₃ Intermediate Yield (%)[9] | Final Product Yield (%)[9] |
| Methyl 4-(N-hydroxyacetamido)benzoate | 95 | 85 |
| 1-(4-(N-hydroxyacetamido)phenyl)ethan-1-one | 91 | 81 |
| 4-(N-hydroxyacetamido)benzonitrile | 93 | 83 |
| N-hydroxy-N-(4-nitrophenyl)acetamide | 92 | 78 |
Experimental Protocol: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate
This protocol is a one-pot procedure adapted from a two-step synthesis.[9]
-
Step 1: O-Trifluoromethylation
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, add methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv, 10.0 mmol), Togni reagent II (1.1 equiv, 11.0 mmol), and anhydrous dichloromethane (CH₂Cl₂, 20 mL).
-
Reagent Addition: Add pyridine (1.5 equiv, 15.0 mmol) dropwise at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature for 5 hours. Monitor reaction completion by TLC.
-
Intermediate Work-up: Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator.
-
-
Step 2: OCF₃ Migration
-
Solvent Addition: To the crude intermediate in the flask, add nitromethane (MeNO₂, 10 mL).
-
Reaction Conditions: Transfer the flask to a preheated oil bath at 120 °C and stir the mixture for 20 hours behind a safety shield. Caution: Nitromethane can be explosive; proper safety precautions are essential.
-
Final Work-up: Cool the reaction to room temperature and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexanes/EtOAc gradient) to afford the final ortho-trifluoromethoxylated product.[9]
-
Nucleophilic Trifluoromethoxylation
Nucleophilic methods involve the reaction of an electrophilic substrate, such as an alkyl halide or sulfonate, with a nucleophilic "OCF₃⁻" source. The direct use of trifluoromethoxide salts is challenging due to their instability.[10] Therefore, shelf-stable reagents that can release the OCF₃ anion under specific conditions have been developed.
Application Note: Using N-Trifluoromethoxyphthalimide (Phth-OCF₃)
N-Trifluoromethoxyphthalimide (Phth-OCF₃) is a recently developed solid, shelf-stable reagent that serves as a precursor to the OCF₃ anion.[10] It can effectively trifluoromethoxylate a variety of alkyl electrophiles, including primary and secondary alkyl bromides, iodides, and triflates, under mild conditions. The reaction is typically activated by a catalytic amount of an iodide source, such as tetraethylammonium iodide (Et₄NI).
Quantitative Data: Nucleophilic Trifluoromethoxylation of Alkyl Electrophiles
| Substrate (Alkyl Electrophile) | Product Yield (%)[10] |
| 1-Iodooctane | 85 |
| Benzyl Bromide | 81 |
| 1-Bromo-4-methoxybenzene | 78 |
| (Bromomethyl)cyclopropane | 75 |
| Ethyl 2-bromoacetate | 65 |
| 2-Bromooctane | 52 |
Experimental Protocol: Trifluoromethoxylation of Benzyl Bromide
-
Reaction Setup: In a sealed vial, combine benzyl bromide (0.5 mmol, 1.0 equiv), N-trifluoromethoxyphthalimide (Phth-OCF₃) (0.75 mmol, 1.5 equiv), and tetraethylammonium iodide (Et₄NI) (0.05 mmol, 0.1 equiv).
-
Solvent Addition: Add 1,2-dichloroethane (DCE, 2.0 mL) as the solvent.
-
Reaction Conditions: Seal the vial and place it in a preheated block at 80 °C. Stir the mixture for 12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (15 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by preparative thin-layer chromatography (PTLC) to isolate the pure benzyl trifluoromethyl ether.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Chloro-2-(trifluoromethoxy)ethane
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxyethyl group (-CH₂CH₂OCF₃) into organic molecules is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the trifluoromethoxy moiety. While palladium-catalyzed cross-coupling reactions are a powerful tool for C-C and C-N bond formation, the use of 1-Chloro-2-(trifluoromethoxy)ethane as a coupling partner is not extensively documented in the scientific literature. These application notes provide a comprehensive guide for researchers aiming to develop and optimize palladium-catalyzed cross-coupling reactions with this novel substrate. The protocols and recommendations are based on established principles of cross-coupling chemistry with similar alkyl halides.
Overview of the Reaction
Palladium-catalyzed cross-coupling reactions generally involve the reaction of an organic halide or pseudohalide with an organometallic reagent in the presence of a palladium catalyst and a ligand. For this compound, the primary challenge lies in the activation of the C(sp³)-Cl bond. The general transformation can be represented as follows:
R-M + Cl-CH₂CH₂OCF₃ --(Pd catalyst, ligand, base)--> R-CH₂CH₂OCF₃ + M-Cl
Where:
-
R-M is an organometallic coupling partner (e.g., boronic acid, amine, etc.).
-
Pd catalyst is a source of palladium(0).
-
Ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base is often required to facilitate transmetalation or other steps in the catalytic cycle.
Key Reaction Components and Considerations
Successful cross-coupling with this compound will depend on the careful selection of the catalyst, ligand, base, and solvent.
Table 1: Recommended Starting Components for Reaction Screening
| Component | Recommended Starting Points | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, [(allyl)PdCl]₂ | These are common and effective Pd(0) and Pd(II) sources that are readily available. |
| Ligands | For C-C Coupling (e.g., Suzuki): XPhos, SPhos, RuPhos, tBuXPhos For C-N Coupling (e.g., Buchwald-Hartwig): BrettPhos, Josiphos-type ligands | Bulky, electron-rich phosphine ligands are generally effective for activating C-Cl bonds. The choice of ligand is crucial and often substrate-dependent. |
| Base | For Suzuki Coupling: K₃PO₄, Cs₂CO₃, K₂CO₃ For Buchwald-Hartwig Amination: LHMDS, NaOtBu, K₂CO₃ | The choice of base can significantly impact the reaction rate and yield. A screen of different bases is highly recommended. |
| Solvent | Toluene, Dioxane, THF, DME | Anhydrous, aprotic polar solvents are typically used to prevent catalyst decomposition and unwanted side reactions. |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These should be considered as starting points and may require optimization for specific substrates.
Protocol for Suzuki-Miyaura Coupling
This protocol describes the coupling of an aryl boronic acid with this compound.
Materials:
-
Aryl boronic acid
-
This compound
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl boronic acid (1.2 mmol), palladium precatalyst (0.02 mmol, 2 mol%), and ligand (0.04 mmol, 4 mol%).
-
Add the base (2.0 mmol).
-
Add the anhydrous solvent (5 mL).
-
Add this compound (1.0 mmol).
-
Seal the vessel and heat the reaction mixture at 80-120 °C with stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Buchwald-Hartwig Amination
This protocol outlines the coupling of an amine with this compound.
Materials:
-
Amine
-
This compound
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., BrettPhos)
-
Base (e.g., LHMDS)
-
Anhydrous solvent (e.g., Dioxane)
-
Reaction vessel
-
Inert atmosphere
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (0.01 mmol, 1 mol%) and ligand (0.012 mmol, 1.2 mol%).
-
Add the amine (1.2 mmol).
-
Add the anhydrous solvent (3 mL).
-
Add the base (1.4 mmol).
-
Add this compound (1.0 mmol).
-
Seal the vessel and heat the reaction mixture at 90-110 °C with stirring.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation for Reaction Optimization
Systematic screening of reaction parameters is critical for success. The following tables can be used to organize experimental data.
Table 2: Catalyst and Ligand Screening
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 12 | |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | |
| 3 | ... | ... | ... | ... | ... | ... |
Table 3: Base and Solvent Screening
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene | 100 | 12 | |
| 2 | Cs₂CO₃ | Dioxane | 100 | 12 | |
| 3 | NaOtBu | THF | 80 | 12 | |
| 4 | ... | ... | ... | ... |
Visualizations
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Experimental Workflow for Reaction Optimization
Caption: Logical workflow for optimizing a new cross-coupling reaction.
Key Components of the Cross-Coupling Reaction
Caption: Key components in a palladium-catalyzed cross-coupling reaction.
Application Notes and Protocols: Photoredox Catalysis for Trifluoromethoxylation with 1-Chloro-2-(trifluoromethoxy)ethane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The introduction of the trifluoromethoxy (-OCF3) group into organic molecules is of significant interest in medicinal chemistry and materials science due to its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and electron-withdrawing character. Photoredox catalysis has emerged as a powerful and mild method for the formation of C–O bonds, offering an alternative to traditional, often harsh, trifluoromethoxylation protocols. This document provides an overview of the application of photoredox catalysis for trifluoromethoxylation, with a specific focus on the potential use of 1-chloro-2-(trifluoromethoxy)ethane as a trifluoromethoxylating agent.
While direct, detailed experimental protocols and extensive quantitative data for the use of this compound in photoredox-catalyzed trifluoromethoxylation are not extensively documented in the reviewed literature, this document outlines a generalized protocol and the underlying mechanistic principles based on analogous reactions. The provided information is intended to serve as a foundational guide for researchers looking to explore this specific application.
General Principles and Proposed Reaction Pathway
Photoredox-catalyzed trifluoromethoxylation reactions typically proceed via the generation of a trifluoromethoxy radical (•OCF3) under mild conditions using visible light. The general mechanism involves the excitation of a photocatalyst (PC) by light, followed by a single-electron transfer (SET) process with a suitable trifluoromethoxylating agent.
Proposed Signaling Pathway for Trifluoromethoxylation:
Caption: Proposed photocatalytic cycle for trifluoromethoxylation.
The proposed mechanism for the photoredox-catalyzed trifluoromethoxylation of an arene using this compound would likely follow these key steps:
-
Excitation: A photocatalyst, such as a ruthenium or iridium complex, absorbs visible light to reach an excited state (PC*).
-
Single-Electron Transfer (SET): The excited photocatalyst (PC) engages in a single-electron transfer with this compound. This could be either an oxidative or reductive quenching pathway, depending on the specific photocatalyst and substrate. In a reductive quenching cycle, PC would donate an electron to the reagent.
-
Radical Generation: Upon electron transfer, this compound would undergo fragmentation to generate the key trifluoromethoxy radical (•OCF3) and a chloroethyl radical.
-
Radical Addition: The electrophilic •OCF3 radical adds to an electron-rich (hetero)arene substrate to form a cyclohexadienyl radical intermediate.
-
Oxidation and Deprotonation: The cyclohexadienyl radical is then oxidized to a carbocation, often by the oxidized form of the photocatalyst, regenerating the ground-state photocatalyst. Subsequent deprotonation, facilitated by a base, yields the final trifluoromethoxylated product.
Experimental Protocols
The following is a generalized experimental protocol for the photoredox trifluoromethoxylation of arenes. Note: This is a template and requires optimization for the specific substrate and reagent (this compound).
Materials and Equipment:
-
Arene substrate
-
This compound (CAS: 1645-95-0)
-
Photocatalyst (e.g., Ru(bpy)3(PF6)2 or Ir[dF(CF3)ppy]2(dtbbpy)PF6)
-
Solvent (e.g., acetonitrile, DMF, degassed)
-
Base (e.g., K2CO3, Cs2CO3, or an organic base)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Visible light source (e.g., blue LEDs, compact fluorescent lamp)
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (e.g., nitrogen or argon)
General Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the arene substrate (1.0 equiv), the photocatalyst (1-5 mol%), and the base (1.5-2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add this compound (1.5-3.0 equiv) and the degassed solvent via syringe.
-
Place the reaction vessel approximately 5-10 cm from the visible light source and begin vigorous stirring. A cooling fan may be necessary to maintain room temperature.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethoxylated product.
Experimental Workflow Diagram:
Caption: General experimental workflow for photoredox trifluoromethoxylation.
Data Presentation
Due to the limited availability of specific data for reactions involving this compound, the following tables are presented as templates. Researchers should populate these tables with their own experimental data for comparison and analysis.
Table 1: Optimization of Reaction Conditions
| Entry | Photocatalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Ru(bpy)3(PF6)2 (2) | K2CO3 | MeCN | 24 | |
| 2 | Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1) | K2CO3 | MeCN | 24 | |
| 3 | Ru(bpy)3(PF6)2 (2) | Cs2CO3 | MeCN | 24 | |
| 4 | Ru(bpy)3(PF6)2 (2) | K2CO3 | DMF | 24 | |
| ... | ... | ... | ... | ... |
Table 2: Substrate Scope for Trifluoromethoxylation
| Entry | Arene Substrate | Product | Yield (%) |
| 1 | Anisole | ||
| 2 | Toluene | ||
| 3 | Naphthalene | ||
| 4 | Thiophene | ||
| 5 | Pyridine | ||
| ... | ... | ... |
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.
-
Photochemical reactions can generate heat; ensure adequate cooling to maintain the desired reaction temperature.
Conclusion
Photoredox catalysis offers a promising avenue for the trifluoromethoxylation of organic molecules under mild conditions. While this compound is a potential reagent for this transformation, further research is required to establish detailed protocols and evaluate its efficacy across a broad range of substrates. The generalized procedures and mechanistic insights provided in these application notes serve as a starting point for researchers to explore and develop this methodology. Careful optimization of reaction parameters will be crucial for achieving high yields and selectivity.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-2-(trifluoromethoxy)ethane
Welcome to the technical support center for the synthesis of 1-Chloro-2-(trifluoromethoxy)ethane. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis. The information provided is based on established principles of fluoroalkoxy ether synthesis and data from structurally related compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Question 1: Low or no yield of the desired product is observed. What are the potential causes and solutions?
Answer:
Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Instability: The trifluoromethoxylating reagent is often highly reactive and may decompose before reacting with the substrate.
-
Solution: Ensure the trifluoromethoxylating reagent is freshly prepared or properly stored according to the supplier's instructions. If preparing in situ, carefully control the reaction temperature and atmosphere (e.g., inert gas) to minimize decomposition.
-
-
Inactive Substrate: The starting material, 2-chloroethanol, may not be sufficiently reactive under the chosen reaction conditions.
-
Solution: Consider converting the hydroxyl group of 2-chloroethanol into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution.
-
-
Inappropriate Reaction Conditions: Temperature, pressure, and reaction time are critical parameters.
-
Solution: Optimize the reaction temperature. Some trifluoromethoxylation reactions require very low temperatures to prevent reagent decomposition, while others may need elevated temperatures to proceed. A design of experiments (DoE) approach can be useful in systematically optimizing these parameters.
-
Question 2: The formation of significant byproducts is complicating purification. How can I identify and minimize them?
Answer:
Byproduct formation is a frequent challenge in fluorination chemistry. Common byproducts and mitigation strategies are outlined below.
| Byproduct Type | Potential Cause | Mitigation Strategy |
| Over-fluorinated products | Harsh reaction conditions or excess fluorinating agent. | Reduce the stoichiometry of the fluorinating agent. Optimize reaction time and temperature to favor mono-substitution. |
| Chlorinated byproducts | Presence of chloride ions from the substrate or solvent reacting with intermediates. | Use a non-chlorinated solvent. Employ a chloride scavenger if compatible with the reaction chemistry. |
| Elimination products | Basic reaction conditions promoting the elimination of HCl. | Use a non-basic or weakly basic acid scavenger. Control the reaction temperature to disfavor elimination pathways. |
A logical workflow for troubleshooting byproduct formation is illustrated below.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider during this synthesis?
A1: Working with fluorinating agents requires stringent safety measures. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. Some fluorinating agents can release toxic or corrosive gases, so a gas scrubber may be necessary. Be aware of the potential for exothermic reactions and have appropriate cooling baths on standby.
Q2: Which analytical techniques are most suitable for monitoring the reaction progress and characterizing the final product?
A2: A combination of techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for monitoring the consumption of starting materials and the formation of products and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation of the final product. ¹⁹F NMR is particularly useful for identifying and quantifying fluorine-containing species.
Q3: How can I effectively purify this compound from the reaction mixture?
A3: Purification can be challenging due to the volatility and similar boiling points of the product and potential byproducts. Fractional distillation is often the most effective method for separating the product from impurities. Column chromatography on silica gel may also be an option, but care must be taken to avoid decomposition of the product on the stationary phase.
Experimental Protocols (Hypothetical)
Due to the lack of specific literature for this exact synthesis, the following protocols are based on general methods for the synthesis of aliphatic fluoroalkoxy ethers and should be adapted and optimized for your specific experimental setup.
Method 1: Nucleophilic Trifluoromethoxylation using a Hypervalent Iodine Reagent
This method involves the use of a pre-formed or in-situ generated trifluoromethoxylating agent.
| Step | Procedure | Parameters |
| 1 | Dissolve 2-chloroethanol (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane) under an argon atmosphere. | Concentration: 0.1 M |
| 2 | Cool the solution to -78 °C using a dry ice/acetone bath. | |
| 3 | Add a solution of a hypervalent iodine-based trifluoromethoxylating reagent (e.g., 3,3-dimethyl-1-(trifluoromethoxy)-1,2-benziodoxole) (1.2 eq) dropwise. | |
| 4 | Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight. | |
| 5 | Quench the reaction with a saturated aqueous solution of sodium bicarbonate. | |
| 6 | Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. | |
| 7 | Purify the crude product by fractional distillation. |
A generalized workflow for this experimental approach is depicted below.
Technical Support Center: Purification of 1-Chloro-2-(trifluoromethoxy)ethane
Welcome to the technical support center for the purification of 1-Chloro-2-(trifluoromethoxy)ethane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 2-chloroethanol and trifluoromethyl-containing etherification agents. Byproducts from side reactions may also be present, which could include species formed from over-reaction or undesired side reactions of the trifluoromethoxy group. The specific impurities will largely depend on the synthetic route employed.
Q2: Which purification techniques are most suitable for this compound?
A2: The most common and effective purification techniques for volatile, fluorinated ethers like this compound are fractional distillation and flash column chromatography. The choice between these methods depends on the nature of the impurities and the required purity of the final product.
Q3: How can I assess the purity of this compound after purification?
A3: The purity of the final product can be reliably assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C NMR). GC-MS is particularly useful for identifying and quantifying volatile impurities, while NMR provides structural confirmation and can detect non-volatile impurities.
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of the product from impurities.
-
Possible Cause: The distillation is proceeding too quickly, not allowing for the establishment of a proper vapor-liquid equilibrium in the column.[1]
-
Solution: Reduce the heating rate to ensure a slow and steady distillation. A rate of 1-2 drops per second for the distillate is often recommended. Ensure the fractionating column is adequately insulated to maintain the temperature gradient.[2]
-
Possible Cause: The fractionating column is not efficient enough for the separation.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponges) to increase the number of theoretical plates.[2][3]
Issue 2: The temperature at the thermometer fluctuates or does not stabilize.
-
Possible Cause: Uneven heating or "bumping" of the liquid in the distillation flask.
-
Solution: Use boiling chips or a magnetic stirrer to ensure smooth boiling. Ensure the heating mantle is in good contact with the flask and provides even heating.
-
Possible Cause: The thermometer bulb is not positioned correctly.
-
Solution: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[2]
Issue 3: No distillate is being collected despite the liquid in the flask boiling.
-
Possible Cause: There might be a leak in the system, allowing vapor to escape.
-
Solution: Check all joints and connections to ensure they are properly sealed. Use appropriate joint grease if necessary.
-
Possible Cause: Insufficient heating to allow the vapor to reach the condenser.
-
Solution: Gradually increase the heating mantle temperature. Insulate the distillation column and head to minimize heat loss.[2]
Flash Column Chromatography
Issue 1: The compound does not move from the origin or moves too slowly.
-
Possible Cause: The eluent (mobile phase) is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[4] A good starting point for many compounds is an eluent system that gives the target compound an Rf value of 0.2-0.3 on a TLC plate.[5]
Issue 2: The compound elutes too quickly with the solvent front.
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent. For instance, increase the percentage of hexane in a hexane/ethyl acetate mixture.[4]
Issue 3: Poor separation between the product and impurities (streaking or overlapping bands).
-
Possible Cause: The sample was loaded in a solvent that is too polar.
-
Solution: Dissolve the sample in a minimal amount of a non-polar solvent before loading it onto the column. If the sample is not soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel and then loaded as a solid.[4]
-
Possible Cause: The column is overloaded with the sample.
-
Solution: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a sample-to-silica gel ratio of 1:30 to 1:100 by weight, depending on the difficulty of the separation.
-
Possible Cause: The compound may be degrading on the silica gel.
-
Solution: Deactivate the silica gel by adding a small amount of a base (e.g., triethylamine) to the eluent if the compound is acid-sensitive. Alternatively, use a different stationary phase like alumina.[4]
Quantitative Data Summary
| Purification Technique | Parameter | Typical Value/Range | Notes |
| Fractional Distillation | Boiling Point | Dependent on pressure. Requires experimental determination or literature data for the specific compound. | The boiling point of the closely related 1-chloro-2-fluoroethane is 59 °C at atmospheric pressure.[6] |
| Pressure | Atmospheric or reduced pressure. | Vacuum distillation is recommended for high-boiling or thermally sensitive compounds. | |
| Purity Achieved | >98% | Dependent on the efficiency of the column and the nature of the impurities. | |
| Flash Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | Standard for many organic compounds.[7] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A common solvent system for compounds of moderate polarity.[5] The optimal ratio should be determined by TLC. | |
| Purity Achieved | >99% | Highly dependent on the separation of spots on the TLC plate. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the round-bottom flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin heating the flask gently using a heating mantle.
-
Observe the vapor rising through the fractionating column.
-
Record the temperature when the first drop of distillate is collected in the receiving flask. This is the initial boiling point.
-
Collect the fraction that distills over a narrow and stable temperature range, which corresponds to the boiling point of the pure product.
-
Collect different fractions at different temperature ranges to separate impurities.
-
-
Analysis: Analyze the collected fractions for purity using GC-MS or NMR.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[5] A mixture of hexane and ethyl acetate is a common starting point.
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the column to ensure even packing without air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the least polar solvent possible.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure using a pump or an inert gas source to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
If a gradient elution is required, gradually increase the polarity of the solvent mixture.
-
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure. Analyze the final product for purity.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting common issues in fractional distillation.
Caption: Troubleshooting common issues in flash column chromatography.
References
side reactions and byproducts of 1-Chloro-2-(trifluoromethoxy)ethane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Chloro-2-(trifluoromethoxy)ethane. The information is designed to address potential challenges during synthesis, handling, and application of this compound.
Troubleshooting Guides
Difficulties in the synthesis and application of this compound can arise from the reactivity of the trifluoromethoxy group and the presence of a chlorine atom. Below are common issues and recommended solutions.
Problem 1: Low or No Yield of this compound During Synthesis
| Possible Cause | Troubleshooting Steps |
| Instability of Trifluoromethoxide Source: The trifluoromethoxide anion is prone to decomposition, especially at elevated temperatures, which can lead to the formation of carbonyl difluoride (COF₂) and fluoride ions.[1][2] | - Maintain strict temperature control, performing the reaction at the lowest effective temperature.- Choose a more stable trifluoromethoxylation reagent if possible.- Ensure anhydrous conditions, as moisture can accelerate the decomposition of many reagents. |
| Inefficient Trifluoromethoxylation: The substrate, a chloroalkane, may not be sufficiently reactive under the chosen conditions. | - Consider using a more reactive leaving group on the ethane backbone if starting from a precursor (e.g., bromo or iodo instead of chloro).- If using a nucleophilic trifluoromethoxylation approach, ensure the use of a suitable solvent and consider the addition of a phase-transfer catalyst.[3] |
| Side Reactions of the Starting Material: The starting material, such as 1,2-dichloroethane or vinyl chloride, may undergo competing reactions. | - Optimize the stoichiometry of reagents to favor the desired reaction pathway.- In reactions involving vinyl chloride, be aware of potential polymerization or the formation of regioisomers. |
Problem 2: Presence of Significant Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Elimination Byproducts: The presence of a chlorine atom beta to the trifluoromethoxy group could lead to elimination reactions, forming vinyl trifluoromethoxy ether, especially in the presence of a base. | - Use a non-nucleophilic base or carefully control the stoichiometry of the base used.- Perform the reaction at lower temperatures to disfavor elimination pathways. |
| Over-fluorination or Halogen Exchange: Depending on the fluorinating agent used, exchange of the chlorine atom for fluorine might occur. | - Select a milder fluorinating agent or trifluoromethoxylating agent.- Carefully control the reaction time and temperature to minimize over-reaction. |
| Solvent-Related Impurities: The solvent may react with intermediates or reagents. | - Choose an inert solvent that is stable under the reaction conditions.- Ensure the solvent is thoroughly dried before use. |
| Formation of Isomers: If starting from an unsymmetrical precursor, formation of constitutional isomers is possible. | - Utilize a highly regioselective synthetic route.- Employ purification techniques such as fractional distillation or preparative chromatography to separate isomers. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major side reactions and byproducts in the synthesis of this compound?
A1: Based on the chemistry of analogous compounds, the primary side reactions could include:
-
Elimination: Formation of vinyl trifluoromethoxy ether through the elimination of HCl.
-
Substitution: Reaction with nucleophiles present in the reaction mixture, potentially leading to the displacement of the chloride.
-
Decomposition of Reagents: Breakdown of the trifluoromethoxylation reagent, which can lead to various impurities. For instance, trifluoromethoxide sources can decompose to carbonyl difluoride and fluoride salts.[1][2]
Q2: How can I minimize the formation of elimination byproducts?
A2: To minimize elimination reactions, consider the following:
-
Base Selection: Use a sterically hindered, non-nucleophilic base if a base is required.
-
Temperature Control: Keep the reaction temperature as low as possible.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor elimination.
Q3: What are the recommended storage and handling conditions for this compound?
A3: While specific data for this compound is limited, analogous alpha-chloro ethers can be sensitive to moisture and heat. Therefore, it is recommended to:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition.
-
Avoid contact with strong bases, oxidizing agents, and moisture.
Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of this compound?
A4: A combination of techniques would be most effective:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components, including the desired product and potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information and help in identifying impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Experimental Protocols
Hypothetical Synthesis via Nucleophilic Trifluoromethoxylation
Objective: To synthesize this compound from 1-bromo-2-chloroethane.
Materials:
-
1-bromo-2-chloroethane
-
A suitable trifluoromethoxide source (e.g., a salt or a reagent that generates the trifluoromethoxide anion in situ)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a condenser under an inert atmosphere.
-
Dissolve the trifluoromethoxide source in the anhydrous solvent.
-
Cool the solution to the recommended temperature for the specific reagent (often low temperatures are required to prevent decomposition).
-
Slowly add 1-bromo-2-chloroethane to the cooled solution via a syringe.
-
Allow the reaction to stir at the controlled temperature and monitor its progress using a suitable analytical technique (e.g., GC-MS or ¹⁹F NMR).
-
Upon completion, quench the reaction carefully according to the reagent's specifications (e.g., with a cooled, dilute aqueous acid).
-
Perform an aqueous workup to remove salts and water-soluble impurities.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low yield of this compound.
Potential Side Reaction Pathways
Caption: Potential side reaction pathways for this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 1-Chloro-2-(trifluoromethoxy)ethane
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic challenges for a molecule like 1-Chloro-2-(trifluoromethoxy)ethane?
A1: The main hurdles in synthesizing aliphatic trifluoromethyl ethers lie in the formation of the robust C-OCF₃ bond. The trifluoromethoxide anion is a relatively weak nucleophile, making nucleophilic substitution reactions challenging. Furthermore, the high electronegativity of the trifluoromethoxy group can influence the reactivity of the overall molecule, and the stability of trifluoromethoxylating reagents can be a concern, often requiring specialized handling and inert reaction conditions.
Q2: What general synthetic strategies could be explored for the preparation of this compound?
A2: Several conceptual pathways could be investigated, including:
-
Nucleophilic Trifluoromethoxylation: This would likely involve reacting a 2-chloroethyl electrophile bearing a good leaving group (e.g., tosylate, mesylate, or triflate) with a source of the trifluoromethoxide anion, such as tris(dimethylamino)sulfonium trifluoromethoxide (TAS-OCF₃).
-
From 2-Chloroethanol: A multi-step synthesis commencing with 2-chloroethanol could be envisioned. This might involve the formation of an intermediate such as a fluoroformate, followed by a fluorination step using a reagent like sulfur tetrafluoride (SF₄). It is important to note that such reagents are hazardous and require specialized equipment and handling procedures.
-
Electrophilic Trifluoromethoxylation: While more established for aromatic systems, the development of powerful electrophilic trifluoromethoxylating agents could potentially be adapted for specific aliphatic substrates, although this remains a developing area of research.
Q3: Are there any readily available, structurally related compounds that could serve as a reference or starting point?
A3: Yes, compounds such as 1-chloro-2,2,2-trifluoroethane are commercially available, and their syntheses are well-established. However, the critical step of introducing an oxygen atom to create the trifluoromethoxy ether linkage is a significant synthetic transformation that distinguishes the target molecule.
Hypothetical Experimental Protocol: A Starting Point for Method Development
The following protocol is a hypothetical procedure for the synthesis of this compound, intended to serve as a basis for experimental design and optimization.
Reaction Scheme: Nucleophilic substitution using 2-chloroethyl tosylate and TAS-OCF₃.
Materials and Reagents:
-
2-Chloroethyl tosylate
-
Tris(dimethylamino)sulfonium trifluoromethoxide (TAS-OCF₃)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve 2-chloroethyl tosylate (1.0 equivalent) in anhydrous acetonitrile to a concentration of 0.1 M.
-
Cool the stirred solution to -20 °C using a suitable cooling bath.
-
Carefully add TAS-OCF₃ (1.5 equivalents) in small portions over a period of 30 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to slowly warm to ambient temperature and continue stirring for 24 to 48 hours.
-
Monitor the reaction's progress by taking aliquots and analyzing them by ¹⁹F NMR spectroscopy and/or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction has reached completion (or stalled), carefully quench the mixture by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of MeCN).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by fractional distillation under reduced pressure to isolate the this compound.
Troubleshooting Guide
| Problem Encountered | Potential Root Cause(s) | Recommended Troubleshooting Steps |
| Low to No Product Formation | 1. Insufficient Reactivity: The trifluoromethoxide anion is a weak nucleophile, and the reaction may be kinetically slow. 2. Reagent Decomposition: TAS-OCF₃ can be sensitive to moisture and may have degraded. 3. Inadequate Reaction Conditions: The temperature or reaction time may be insufficient. | 1. Gradually increase the reaction temperature in increments (e.g., to 40 °C, then 60 °C), while monitoring for byproduct formation. 2. Ensure the use of a freshly opened or meticulously stored container of TAS-OCF₃. 3. Prolong the reaction time and continue to monitor for any conversion. |
| Significant Byproduct Formation | 1. Elimination Side Reaction: The basicity of the trifluoromethoxide source could promote the elimination of HCl to form vinyl trifluoromethyl ether. 2. Substrate or Product Degradation: The reaction conditions may be too harsh. | 1. Consider using a more polar, aprotic solvent such as DMF or DMSO, which can favor substitution over elimination. 2. If byproducts increase at higher temperatures, maintain a lower reaction temperature for a longer duration. |
| Challenges in Product Purification | 1. Close Boiling Points: The desired product and key impurities may have very similar boiling points. 2. Azeotrope Formation: The product might form an azeotrope with residual solvent or a byproduct. | 1. Explore alternative purification techniques such as preparative gas chromatography (prep-GC). 2. Consider a chemical derivatization of an impurity to drastically alter its physical properties, facilitating separation, followed by a de-derivatization step if necessary. |
Visualizations for Conceptual Understanding
The following diagrams provide a visual representation of the logical workflows and relationships in the experimental process.
Caption: A decision-making flowchart for troubleshooting common experimental hurdles.
Caption: The interplay between key reaction parameters and measurable outcomes.
handling and storage of thermally unstable 1-Chloro-2-(trifluoromethoxy)ethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe handling, storage, and troubleshooting of experiments involving 1-Chloro-2-(trifluoromethoxy)ethane. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this resource compiles data from analogous compounds and general chemical principles to ensure user safety and experimental success.
Section 1: Chemical and Physical Properties
| Property | This compound | 1-Chloro-2-fluoroethane (Analogue) | 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether (Analogue) |
| CAS Number | 1645-95-0 | 762-50-5 | 26675-46-7 |
| Molecular Formula | C₃H₄ClF₃O | C₂H₄ClF | C₃HClF₅O |
| Appearance | Not specified | Not specified | Colorless liquid |
| Boiling Point | Not specified | Not specified | Not specified |
| Storage Temperature | 2-8 °C[1] | Store in a dry, cool, and well-ventilated place[2] | Store in a dry, cool, and well-ventilated place[3] |
Section 2: Storage and Handling
Proper storage and handling are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
| Parameter | Recommendation | Rationale and References |
| Storage Temperature | 2-8 °C | Recommended by a commercial supplier, suggesting potential thermal sensitivity.[1] |
| Storage Conditions | Store in a tightly sealed container in a dry, cool, and well-ventilated area.[2][3] | To prevent decomposition and reaction with atmospheric moisture. |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, active metals. | Halogenated compounds can react violently with these substances, especially under elevated temperatures.[4] |
Section 3: Experimental Protocols
General Handling Procedure:
-
Preparation: Before handling, ensure that a fume hood is operational and that all necessary personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Maintain the recommended reaction temperature. Avoid localized heating.
-
Quenching: If a reaction needs to be quenched, do so slowly and at a controlled temperature, especially if reactive reagents were used.
-
Waste Disposal: Dispose of all waste containing this compound according to institutional and local regulations for halogenated organic compounds.
Section 4: Frequently Asked Questions (FAQs)
Q1: Is this compound thermally stable?
A1: While specific decomposition temperature data is unavailable, the recommended storage temperature of 2-8°C suggests that the compound may be thermally sensitive.[1] It is advisable to avoid prolonged exposure to elevated temperatures.
Q2: What are the potential decomposition products of this compound?
A2: Upon thermal decomposition, halogenated ethers can release toxic and corrosive fumes such as hydrogen chloride and hydrogen fluoride.[5]
Q3: How can I tell if my sample of this compound has degraded?
A3: Signs of degradation may include discoloration (e.g., yellowing), the presence of a precipitate, or a change in odor. If degradation is suspected, it is recommended to handle the sample with extreme caution and consider safe disposal.
Q4: What are the primary hazards associated with this compound?
A4: Based on data for analogous compounds, potential hazards include skin and eye irritation.[3] Inhalation of vapors may also be harmful. Always handle this compound in a well-ventilated fume hood.
Section 5: Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected side products in reaction | 1. Decomposition of the starting material. 2. Reaction with atmospheric moisture or oxygen. | 1. Verify the purity of the starting material before use. 2. Ensure the reaction is performed under a strictly inert atmosphere. |
| Low or no reactivity | 1. Deactivated reagent. 2. Incorrect reaction temperature. | 1. Use a fresh or newly opened bottle of the compound. 2. Carefully monitor and control the reaction temperature. |
| Discoloration of reaction mixture | Potential decomposition of the compound. | Stop the reaction and safely quench the mixture. Analyze a small aliquot to identify potential decomposition products before proceeding with workup. |
Section 6: Visual Guides
Caption: Decision workflow for handling a potentially degraded sample.
Caption: Potential decomposition products under thermal stress.
References
troubleshooting failed reactions involving 1-Chloro-2-(trifluoromethoxy)ethane
Welcome to the technical support center for 1-Chloro-2-(trifluoromethoxy)ethane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions that this compound undergoes?
A1: As a primary alkyl chloride, this compound is most likely to undergo nucleophilic substitution reactions, primarily through an S(_N)2 mechanism.[1][2][3] Elimination reactions (E2) can also occur, particularly in the presence of strong, sterically hindered bases.[4][5] The trifluoromethoxy group is strongly electron-withdrawing, which can increase the electrophilicity of the carbon atom bonded to the chlorine, potentially accelerating the rate of nucleophilic attack.[6][7][8]
Q2: Why is my reaction with this compound proceeding very slowly or not at all?
A2: Several factors could be responsible for a sluggish reaction. These include:
-
Weak Nucleophile: S(_N)2 reactions are favored by strong nucleophiles.[9][10] If your nucleophile is weak, the reaction rate will be significantly slower.
-
Inappropriate Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for S(_N)2 reactions as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophile's reactivity.[9][11] Protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its effectiveness.[9]
-
Low Temperature: Like most chemical reactions, the rate of substitution is temperature-dependent. If the reaction is too slow, a moderate increase in temperature may be necessary. However, be aware that higher temperatures can also favor the competing elimination reaction.[11]
-
Steric Hindrance: While this compound is a primary alkyl halide, a bulky nucleophile may still experience steric hindrance, slowing the reaction.[12]
Q3: I am observing significant amounts of an alkene byproduct. How can I minimize this?
A3: The formation of an alkene byproduct, 2-(trifluoromethoxy)ethene, is indicative of a competing E2 elimination reaction.[5] To favor substitution over elimination:
-
Use a less sterically hindered base/nucleophile: Strong, bulky bases (e.g., potassium tert-butoxide) are more likely to act as a base and promote elimination.[4]
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[11]
-
Choose a strong, non-basic nucleophile: For example, azide or cyanide ions are strong nucleophiles but relatively weak bases.
Q4: What are the expected physical properties of this compound?
| Property | Estimated Value |
| CAS Number | 1645-95-0 |
| Molecular Formula | C(_3)H(_4)ClF(_3)O |
| Molecular Weight | 148.51 g/mol |
| Boiling Point | ~70-90 °C |
| Density | ~1.3 - 1.4 g/mL |
| Refractive Index | ~1.35 - 1.37 |
Note: These values are estimates and should be used as a general guide.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Did the reaction proceed as expected?
-
Analyze a small aliquot of the reaction mixture by TLC or GC-MS. Compare this to the starting material to see if a new product spot/peak has appeared.
-
If no new product is observed:
-
Verify the quality of the this compound: Impurities in the starting material can inhibit the reaction. Consider purification by distillation if necessary.
-
Increase the reaction temperature in increments of 10 °C. Monitor for product formation and the appearance of byproducts.
-
Consider using a stronger nucleophile or a different solvent system (polar aprotic). [9][11]
-
For reactions with alkyl chlorides, adding a catalytic amount of sodium or potassium iodide can sometimes accelerate the reaction. The iodide is a better leaving group and is generated in situ.[13]
-
-
If a new product is observed but the yield is low:
-
Optimize reaction time and temperature. The reaction may not have gone to completion, or the product may be degrading under the reaction conditions.
-
Check the stoichiometry of your reagents. Ensure the nucleophile is not the limiting reagent (unless intended).
-
Consider workup and purification losses. The product may be volatile or water-soluble, leading to losses during extraction and purification.
-
Issue 2: Formation of Multiple Products
What are the likely side products?
-
Elimination Product: As discussed in the FAQs, 2-(trifluoromethoxy)ethene is a likely byproduct from an E2 reaction. Its presence can be confirmed by NMR (
H and1 F) and GC-MS.19 -
Products from Impurities: If the starting material or solvent contains impurities (e.g., water, other alcohols), these can also react to form side products.
How can I isolate the desired product?
-
Fractional distillation: If the boiling points of the desired product and byproducts are sufficiently different, fractional distillation can be an effective purification method.[14]
-
Column chromatography: This is a versatile technique for separating compounds with different polarities.[15]
Experimental Protocols
General Protocol for Nucleophilic Substitution (S(_N)2) of this compound with Sodium Azide
This protocol describes a general procedure and may require optimization.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium azide (1.2 equivalents).
-
Add anhydrous DMF via syringe. Stir the suspension.
-
Add this compound (1.0 equivalent) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the progress of the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 1-azido-2-(trifluoromethoxy)ethane.
Visualizations
Caption: Troubleshooting workflow for failed reactions.
Caption: Competing SN2 and E2 reaction pathways.
References
- 1. ocw.uci.edu [ocw.uci.edu]
- 2. web.viu.ca [web.viu.ca]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. organic chemistry - The effect of the groups at para position on SN2 reactivity - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. doubtnut.com [doubtnut.com]
- 14. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 15. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Moisture in 1-Chloro-2-(trifluoromethoxy)ethane Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the moisture sensitivity of reactions involving 1-Chloro-2-(trifluoromethoxy)ethane. Proper management of water content is critical to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect reactions with this compound?
While the trifluoromethoxy group itself is generally stable, the primary concern with moisture lies in the potential hydrolysis of the C-Cl bond in the ethyl chain. Water can act as a nucleophile, leading to the formation of 2-(trifluoromethoxy)ethanol and hydrochloric acid. This side reaction consumes the starting material and the generated HCl can affect acid-sensitive catalysts or substrates, leading to reduced yields and the formation of impurities.
Q2: What are the likely hydrolysis products of this compound?
The primary hydrolysis product is 2-(trifluoromethoxy)ethanol. The reaction proceeds via nucleophilic substitution of the chlorine atom by a water molecule.
Q3: Can I use this compound in aqueous or protic solvents?
It is highly recommended to avoid aqueous and protic solvents unless the reaction conditions are specifically designed to promote or tolerate hydrolysis. The presence of water or other protic solvents can lead to the undesired formation of 2-(trifluoromethoxy)ethanol.
Q4: What is the acceptable level of water in a reaction involving this compound?
The acceptable water content is highly dependent on the specific reaction, catalyst, and reagents used. For many sensitive organometallic or strong base-catalyzed reactions, the water content should be kept below 50 ppm. For less sensitive reactions, higher levels may be tolerable. It is best practice to determine the acceptable water content for your specific application through small-scale test reactions.
Q5: How can I determine the water content in my this compound or reaction solvent?
Karl Fischer titration is the most accurate and widely used method for determining low levels of water in organic solvents and reagents.[1][2][3] Both volumetric and coulometric Karl Fischer titrators are suitable for this purpose.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no product yield | Hydrolysis of this compound: The starting material may have been consumed by reaction with residual water in the reagents or solvents. | - Ensure all reagents and solvents are rigorously dried before use. - Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). - Determine the water content of your starting material and solvents using Karl Fischer titration.[1][2][3] |
| Inactivation of catalyst or reagent: Trace amounts of water or the generated HCl may have deactivated a moisture-sensitive catalyst or reagent. | - Use freshly dried solvents and reagents. - Add a non-nucleophilic acid scavenger (e.g., a hindered amine) to the reaction mixture if HCl formation is suspected and compatible with the reaction. | |
| Formation of unexpected byproducts | Side reactions involving hydrolysis products: The generated 2-(trifluoromethoxy)ethanol may participate in subsequent reactions. | - Analyze the crude reaction mixture by GC-MS or LC-MS to identify byproducts. - Compare the mass of the byproducts with the expected mass of derivatives of 2-(trifluoromethoxy)ethanol. |
| Inconsistent reaction outcomes | Variable water content: Inconsistent levels of moisture in starting materials or from atmospheric exposure can lead to poor reproducibility. | - Standardize drying procedures for all reagents and solvents. - Always handle this compound and other reagents under an inert atmosphere. |
Experimental Protocols
Protocol 1: Drying of this compound and Solvents
Objective: To reduce the water content of this compound and reaction solvents to an acceptable level for moisture-sensitive reactions.
Materials:
-
This compound or solvent to be dried
-
Anhydrous drying agent (e.g., molecular sieves 3Å or 4Å, activated alumina).[4]
-
Oven-dried glassware
-
Inert gas supply (nitrogen or argon)
-
Schlenk line or glovebox
Procedure:
-
Activate the drying agent by heating it in an oven at the manufacturer's recommended temperature and duration (e.g., molecular sieves at 250-300 °C for at least 3 hours) under vacuum or a stream of inert gas.
-
Cool the activated drying agent to room temperature under an inert atmosphere.
-
Add the activated drying agent to the this compound or solvent in an oven-dried flask under a positive pressure of inert gas. A typical loading is 5-10% (w/v).
-
Stir the mixture under an inert atmosphere for at least 12 hours.
-
For solvents, distill under an inert atmosphere, collecting the fraction at the correct boiling point. For this compound, if distillation is not desired, carefully decant or cannula transfer the dried liquid away from the drying agent.
-
Store the dried liquid over freshly activated drying agent in a sealed container under an inert atmosphere.
-
Verify the water content using Karl Fischer titration.[1][2][3]
Protocol 2: General Procedure for a Moisture-Sensitive Reaction
Objective: To perform a reaction using this compound under anhydrous conditions.
Materials:
-
Dried this compound
-
Dried solvent(s)
-
Dried reagents
-
Oven-dried glassware (e.g., round-bottom flask, condenser, dropping funnel)
-
Inert gas supply (nitrogen or argon)
-
Schlenk line or glovebox
-
Magnetic stirrer and stir bar
Procedure:
-
Assemble the oven-dried glassware on a Schlenk line or in a glovebox.
-
Flame-dry the glassware under vacuum and backfill with inert gas at least three times to remove adsorbed moisture.
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Introduce the dried solvent(s) and reagents into the reaction flask via syringe or cannula under a positive flow of inert gas.
-
Add the dried this compound to the reaction mixture using a syringe or dropping funnel.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Upon completion, quench the reaction using appropriate anhydrous techniques if necessary, before exposing it to the atmosphere.
Visualizations
Caption: Workflow for managing moisture in reactions.
Caption: Potential hydrolysis pathway of the reactant.
References
preventing decomposition of 1-Chloro-2-(trifluoromethoxy)ethane during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 1-Chloro-2-(trifluoromethoxy)ethane during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: Based on the reactivity of analogous 2-chloroethyl ethers, the primary decomposition pathways for this compound are believed to be:
-
Elimination: In the presence of a base, dehydrochlorination can occur to form 1-(trifluoromethoxy)ethene.
-
Hydrolysis: Reaction with water or moisture, particularly at elevated temperatures, can lead to the formation of 2-(trifluoromethoxy)ethanol and hydrogen chloride.
-
Peroxide Formation: Like other ethers, prolonged exposure to air and light can lead to the formation of explosive peroxides.
-
Reaction with Strong Acids/Oxidizing Agents: Strong acids like chlorosulfonic acid and oleum, as well as strong oxidizing agents, can cause violent reactions and decomposition.
Q2: What are the signs of decomposition of this compound?
A2: Signs of decomposition can include:
-
The appearance of a yellow or brown color in the otherwise colorless liquid.
-
The formation of a precipitate.
-
A change in the expected reaction outcome or yield.
-
The evolution of gas (e.g., HCl).
Q3: How should this compound be properly stored to prevent decomposition?
A3: To ensure stability during storage, this compound should be:
-
Stored in a tightly sealed container to prevent exposure to air and moisture.[1][2]
-
Kept in a cool, dry, and dark place to inhibit peroxide formation.[1][2]
-
Stored away from incompatible materials such as strong bases, strong acids, and oxidizing agents.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield in a nucleophilic substitution reaction. | Decomposition of the starting material via elimination. | Use a non-nucleophilic, sterically hindered base if a base is required. Run the reaction at the lowest effective temperature. |
| Unexpected side product identified as 2-(trifluoromethoxy)ethanol. | Hydrolysis of this compound due to residual moisture in reagents or solvents. | Ensure all reagents and solvents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction mixture turns yellow/brown. | Decomposition of the compound, potentially due to elevated temperatures or incompatibility with reagents. | Lower the reaction temperature. Screen for more compatible solvents or reagents. Consider the use of a stabilizer if appropriate for the reaction chemistry. |
| Inconsistent results between batches. | Potential peroxide formation in the stored this compound. | Test for the presence of peroxides before use, especially if the container has been opened previously and stored for an extended period. If peroxides are present, they must be safely removed before use. |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Reagents: Use freshly distilled and dried solvents. Ensure all solid reagents are anhydrous.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere.
-
Addition of Reagents: Add the solvent to the reaction flask, followed by the nucleophile and any other reagents. Add this compound dropwise at the desired reaction temperature.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Work-up: Upon completion, quench the reaction with an appropriate reagent and proceed with the standard aqueous work-up and purification.
Protocol 2: Testing for Peroxides
-
Reagent Preparation: Prepare a fresh solution of 10% potassium iodide in deionized water.
-
Testing: To 1 mL of this compound in a test tube, add 1 mL of the potassium iodide solution.
-
Observation: A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
analytical methods for detecting impurities in 1-Chloro-2-(trifluoromethoxy)ethane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 1-Chloro-2-(trifluoromethoxy)ethane. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound and its impurities, primarily using Gas Chromatography (GC) with Mass Spectrometry (MS) or other selective detectors like an Electron Capture Detector (ECD).
Question: Why am I seeing poor peak shapes, such as tailing or fronting, for the main component and its impurities?
Answer:
Poor peak shape is a common issue in the GC analysis of halogenated compounds. Several factors can contribute to this problem:
-
Active Sites: The presence of active sites in the GC inlet liner or the column itself can lead to peak tailing. Halogenated compounds can be sensitive to these active sites.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If peak tailing persists, you may need to replace the liner or trim the first few centimeters of the column.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or use a higher split ratio. You can also dilute the sample.
-
-
Improper Temperatures: If the injector or column temperature is too low, it can cause condensation and result in distorted peaks.
-
Solution: Ensure the injector temperature is high enough to vaporize the sample instantly and that the column oven temperature is appropriate for the analytes.
-
Question: I am observing unexpected peaks (ghost peaks) in my chromatogram. What is their source?
Answer:
Ghost peaks are typically the result of contamination in the analytical system.
-
Carryover: High-concentration samples can contaminate the syringe and injector, leading to the appearance of analyte peaks in subsequent blank or low-concentration sample injections.
-
Solution: Thoroughly rinse the syringe with a suitable solvent between injections. Running a solvent blank after a high-concentration sample can help confirm and flush out any carryover.
-
-
Contaminated Carrier Gas or Septum: Impurities in the carrier gas or bleeding from the injector septum can introduce extraneous peaks.
-
Solution: Use high-purity carrier gas and appropriate gas purifiers. Replace the septum regularly.
-
-
Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline or discrete peaks.
-
Solution: Condition the column according to the manufacturer's instructions. Avoid exceeding the column's maximum operating temperature.
-
Question: The resolution between impurity peaks is poor. How can I improve it?
Answer:
Improving the separation between closely eluting peaks is crucial for accurate quantification.
-
Optimize the Temperature Program: A slower temperature ramp rate can often improve the separation of early-eluting compounds.
-
Solution: Decrease the oven temperature ramp rate or add an isothermal hold at a specific temperature to enhance separation.
-
-
Select a Different Column: The choice of GC column is critical for good resolution.
-
Solution: A longer column or a column with a different stationary phase chemistry may provide better selectivity for your target impurities.
-
-
Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Solution: Optimize the carrier gas flow rate (or pressure) to achieve the best separation.
-
Frequently Asked Questions (FAQs)
What are the most common analytical techniques for impurity profiling of this compound?
Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) is the most powerful and commonly used technique.[1] GC provides the necessary separation of volatile impurities, while MS allows for their identification and quantification.[1] For enhanced sensitivity to halogenated compounds, an Electron Capture Detector (ECD) or a Halogen-Specific Detector (XSD) can be used.[2][3]
What are the potential impurities in this compound?
The specific impurities will depend on the synthetic route used. However, based on general synthesis methods for fluorinated ethers, potential impurities could include:
-
Starting Materials: Unreacted starting materials such as the corresponding alcohol or chloroalkane.
-
Byproducts: Compounds formed from side reactions, such as isomers or over-halogenated species.
-
Degradation Products: Products formed from the degradation of the final compound, which could be initiated by heat, light, or reactive surfaces.
How can I identify an unknown impurity?
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary tool for identifying unknown impurities. The mass spectrum of an unknown peak provides a fragmentation pattern that can be compared to spectral libraries (like NIST) for tentative identification. For definitive identification, comparison with a certified reference standard of the suspected impurity is necessary.
Experimental Protocols
Below is a general-purpose GC-MS method that can be used as a starting point for the analysis of this compound. This method may require optimization for specific impurities and matrices.
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable, high-purity solvent (e.g., hexane, dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Vortex the sample to ensure complete dissolution.
GC-MS Method Parameters:
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MS or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | 40 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-400 amu |
Quantitative Data Summary
The following table provides a template for summarizing quantitative data for impurities detected in this compound. Users should populate this table with their own experimental results.
| Impurity Name/ID | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Example: Impurity A | User Determined | User Determined | User Determined |
| Example: Impurity B | User Determined | User Determined | User Determined |
Visualizations
The following diagrams illustrate a typical experimental workflow for impurity analysis and a troubleshooting decision tree for common GC issues.
References
- 1. Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
Validation & Comparative
analytical validation of 1-Chloro-2-(trifluoromethoxy)ethane purity
An Objective Comparison Guide to the Analytical Validation of 1-Chloro-2-(trifluoromethoxy)ethane Purity
Introduction
This compound is a fluorinated ether with applications in specialized synthesis, particularly within the pharmaceutical and agrochemical industries. The trifluoromethoxy (-OCF₃) group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in drug design.[1][2][3] Consequently, ensuring the purity of this reagent is critical for the consistency of reaction yields, impurity profiling, and the safety of final products.
This guide provides a comprehensive overview of the analytical validation for determining the purity of this compound, focusing on a primary Gas Chromatography with Flame Ionization Detection (GC-FID) method. It compares this technique with an alternative method and presents supporting experimental data based on established validation principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
Primary Analytical Method: Gas Chromatography (GC-FID)
Gas chromatography is an ideal technique for analyzing volatile and semi-volatile substances like this compound.[7][8][9] The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. A Flame Ionization Detector (FID) provides high sensitivity for organic compounds.
Logical Framework for Purity Assessment
The following diagram illustrates the relationship between the target analyte, potential process-related impurities, and the analytical method's role in resolving and quantifying them. Impurities can arise from starting materials, side reactions (e.g., isomers, over-chlorination), or residual solvents.[10][11]
Caption: Conceptual diagram of the GC-FID purity assessment for this compound.
Experimental Workflow for GC-FID Purity Analysis
The diagram below outlines the step-by-step process for performing the analytical validation.
Caption: Standard experimental workflow for GC-FID purity analysis.
Detailed Experimental Protocol: GC-FID Method
This protocol describes a typical method for determining the purity of this compound by area percent.
1. Chromatographic Conditions:
-
Instrument: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.[9]
-
Injector Temperature: 250°C.
-
Injection Volume: 1.0 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Detector Temperature: 280°C.
-
Data Acquisition: Collect data for 28 minutes.
2. Reagents and Materials:
-
Solvent: Acetonitrile (HPLC Grade) or Dichloromethane.
-
Sample: this compound.
3. Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent. This yields a nominal concentration of 5 mg/mL.
4. Purity Calculation:
-
The purity is calculated using area normalization. The area of each impurity peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.
-
Formula: % Purity = (Area_Analyte / Total_Area_All_Peaks) * 100
Summary of Method Validation Data
The following tables summarize the performance characteristics of the GC-FID method, with acceptance criteria based on ICH Q2(R1) guidelines.[4][5][12]
Table 1: Specificity and Linearity
| Parameter | Methodology | Result | Acceptance Criteria | Conclusion |
| Specificity | The analyte was spiked with potential impurities (starting materials, related halogenated compounds). | All spiked impurities were baseline resolved from the main analyte peak. | Resolution (Rs) > 1.5 between all peaks. | The method is specific. |
| Linearity | Five concentration levels prepared from 0.05 mg/mL to 7.5 mg/mL (1% to 150% of nominal concentration). | R² = 0.9995 | R² ≥ 0.999 | The method is linear. |
Table 2: Accuracy and Precision
| Parameter | Methodology | Result (% RSD) | Acceptance Criteria | Conclusion |
| Precision (Repeatability) | Six replicate injections of the same sample preparation. | 0.15% | RSD ≤ 1.0% | The method is precise. |
| Intermediate Precision | Analysis performed by a different analyst on a different day with a different instrument. | 0.28% | RSD ≤ 2.0% | The method shows good intermediate precision. |
| Accuracy (% Recovery) | Analyzed by spiking the analyte with known quantities of impurities at three levels (50%, 100%, 150%). | Average Recovery = 99.7% | 98.0% - 102.0% | The method is accurate.[6] |
Table 3: Detection and Quantitation Limits
| Parameter | Methodology | Result |
| Limit of Detection (LOD) | Based on a signal-to-noise ratio of 3:1. | 0.005% |
| Limit of Quantitation (LOQ) | Based on a signal-to-noise ratio of 10:1. | 0.015% |
Comparison with Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers a powerful alternative, particularly for impurity identification. It couples the separation power of GC with the identification capabilities of a mass spectrometer.
Table 4: Performance Comparison: GC-FID vs. GC-MS
| Feature | GC-FID | GC-MS | Rationale & Supporting Data |
| Primary Use | Quantitative Purity Analysis | Qualitative Identification & Quantification | FID is robust and highly quantitative for hydrocarbons. MS provides structural information, making it ideal for identifying unknown peaks.[13][14] |
| Selectivity | Based on retention time only. | Based on retention time and mass spectrum. | Co-eluting peaks can be deconvoluted using MS, providing higher confidence in peak purity. |
| Sensitivity | High (ng range). | Very High (pg-fg range), especially in SIM mode. | For trace-level impurity analysis, MS offers superior sensitivity.[14] |
| Cost & Complexity | Lower initial cost, simpler operation. | Higher initial cost, more complex operation and maintenance. | FID is often preferred for routine quality control due to its cost-effectiveness and ease of use. |
| Linear Range | Wide linear dynamic range. | Generally a narrower linear range than FID. | FID is often considered more reliable for assays covering a wide concentration range without dilution. |
Conclusion
The validated Gas Chromatography with Flame Ionization Detection (GC-FID) method is demonstrated to be specific, linear, accurate, and precise for determining the purity of this compound. It is well-suited for routine quality control applications due to its robustness and cost-effectiveness.
For investigational purposes, such as identifying unknown impurities or performing trace-level analysis, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a superior alternative. The choice between methods should be guided by the specific analytical objective, balancing the need for structural information and sensitivity against the requirements for routine quantitative analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jordilabs.com [jordilabs.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 7. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. CA2044784C - Process for preparing 1-chloro-2,2,2-trifluoroethane - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
comparison of 1-Chloro-2-(trifluoromethoxy)ethane with other trifluoromethoxylating agents
For researchers, scientists, and drug development professionals, the introduction of a trifluoromethoxy (-OCF₃) group can be a pivotal step in modulating the properties of organic molecules. This guide provides a comparative overview of common trifluoromethoxylating agents, with a particular focus on contrasting established reagents with the less-characterized 1-Chloro-2-(trifluoromethoxy)ethane.
The trifluoromethoxy group is highly sought after in medicinal chemistry and materials science due to its unique electronic properties, high lipophilicity, and metabolic stability.[1][2] A variety of reagents have been developed to introduce this valuable functional group, each with its own set of advantages and disadvantages in terms of reactivity, substrate scope, and handling requirements. These agents can be broadly categorized into electrophilic, nucleophilic, and radical trifluoromethoxylating reagents.
Established Trifluoromethoxylating Agents: A Comparative Overview
Commonly employed trifluoromethoxylating agents include hypervalent iodine compounds (e.g., Togni's reagents), sulfonium salts (e.g., Umemoto's reagents), and sulfonate derivatives (e.g., Trifluoromethyl Nonaflate).
| Reagent Class | Representative Reagent(s) | General Applicability | Advantages | Disadvantages |
| Electrophilic | Togni's Reagents (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one), Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts) | Trifluoromethylation of a wide range of nucleophiles including alcohols, phenols, thiols, and carbanions.[3][4] | Commercially available, relatively stable solids, well-documented reactivity and substrate scope.[5] | Can require harsh reaction conditions or the use of catalysts; some have potential explosive hazards upon heating.[6] |
| Nucleophilic | Trifluoromethyl Nonaflate (TFNf), Trifluoromethoxide salts | Trifluoromethoxylation of electrophiles such as alkyl halides and sulfonates.[1][7] | TFNf is a stable, easy-to-handle liquid; allows for the introduction of the -OCF₃ group under milder conditions.[1] | Generation of the trifluoromethoxide anion can be challenging due to its instability. |
| Radical | (Not a direct reagent, but generated from precursors) | C-H trifluoromethoxylation and trifluoromethoxylation of alkenes and alkynes. | Can functionalize unactivated C-H bonds. | Often requires photoredox or transition-metal catalysis; can suffer from lack of selectivity. |
This compound: A Prospective Agent
This compound (CAS 1645-95-0) is a less-documented potential trifluoromethoxylating agent.[8] Based on its chemical structure, it can be postulated that it may act as a source of a trifluoromethoxyethyl radical or, under suitable conditions, as a precursor to a nucleophilic trifluoromethoxide equivalent after elimination of ethylene. However, a comprehensive literature search did not yield specific experimental data on its synthesis or application as a trifluoromethoxylating agent.
Hypothetical Reactivity Pathway
The following diagram illustrates a hypothetical workflow for evaluating the potential of this compound as a trifluoromethoxylating agent.
Experimental Protocols for Established Agents
Detailed experimental procedures are crucial for the successful application of trifluoromethoxylating agents. Below are representative protocols for commonly used reagents.
Electrophilic Trifluoromethoxylation using a Togni's Reagent
Objective: To synthesize an aryl trifluoromethyl ether from a phenol.
Materials:
-
Phenol substrate
-
Togni's Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)[9]
-
Copper(I) iodide (CuI)
-
Solvent (e.g., Dichloromethane, DCM)
-
Base (e.g., Triethylamine, Et₃N)
Procedure:
-
To a solution of the phenol (1.0 mmol) and CuI (0.1 mmol) in DCM (5 mL) is added Et₃N (1.2 mmol).
-
Togni's Reagent II (1.1 mmol) is added in one portion.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with water and extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Nucleophilic Trifluoromethoxylation using Trifluoromethyl Nonaflate (TFNf)
Objective: To synthesize an alkyl trifluoromethyl ether from an alkyl bromide.
Materials:
-
Alkyl bromide substrate
-
Trifluoromethyl Nonaflate (TFNf)[1]
-
Silver fluoride (AgF)
-
Solvent (e.g., Acetonitrile, MeCN)
Procedure:
-
To a solution of the alkyl bromide (1.0 mmol) in MeCN (5 mL) is added AgF (1.5 mmol).
-
TFNf (1.2 mmol) is added dropwise to the suspension.
-
The reaction mixture is stirred at room temperature for 2-6 hours, monitoring by GC-MS.
-
Upon completion, the mixture is filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography.
Signaling Pathway in TNF-alpha Mediated Inflammation
While not directly related to the chemical reactions, understanding relevant biological pathways is crucial for drug development professionals. The trifluoromethoxy group is often incorporated to modulate a compound's interaction with biological targets. Tumor Necrosis Factor-alpha (TNF-α) is a key cytokine involved in inflammation, and its signaling pathway is a common target for therapeutic intervention.[10]
Conclusion
The selection of a trifluoromethoxylating agent is a critical decision in the synthesis of novel compounds. While established reagents like Togni's, Umemoto's, and TFNf offer well-defined reactivity and broad utility, the exploration of new agents is essential for expanding the synthetic toolbox. Although this compound remains a largely unexplored compound, its structure suggests potential for future investigation as a novel trifluoromethoxylating agent. Further research is required to elucidate its synthesis, reactivity, and comparative performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Togni reagent - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound | Sigma-Aldrich [sigmaaldrich.cn]
- 9. Togni reagent II - Wikipedia [en.wikipedia.org]
- 10. TNF biology, pathogenic mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Chloro-2-(trifluoromethoxy)ethane and its Alternatives in Synthesis
In the landscape of modern medicinal chemistry and drug development, the introduction of fluorine-containing moieties is a cornerstone strategy for optimizing the physicochemical and pharmacokinetic properties of lead compounds. The trifluoromethoxy (-OCF3) group, in particular, is highly sought after for its ability to enhance metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of 1-Chloro-2-(trifluoromethoxy)ethane as a reagent for introducing the 2-(trifluoromethoxy)ethyl group, alongside a prominent alternative, 2,2,2-Trifluoroethyl p-toluenesulfonate.
Introduction to 2-(Trifluoroalkoxy)ethylation
The 2-(trifluoroalkoxy)ethyl group serves as a valuable building block in the synthesis of novel therapeutic agents. Its incorporation can significantly modulate a molecule's properties. While a variety of methods exist for trifluoromethoxylation, direct and efficient introduction of the 2-(trifluoromethoxy)ethyl group remains an area of interest for synthetic chemists. This guide focuses on reagents designed for this purpose, evaluating their performance based on available data.
Reagent Comparison: Physicochemical and Reactive Properties
A direct comparison of this compound and its tosylate alternative reveals differences in their physical state, reactivity, and handling characteristics. While specific experimental data for the synthetic applications of this compound is limited in publicly accessible literature, its reactivity can be inferred from the general behavior of alkyl chlorides. 2,2,2-Trifluoroethyl p-toluenesulfonate, on the other hand, is a well-documented reagent for the trifluoroethylation of various nucleophiles.
| Property | This compound | 2,2,2-Trifluoroethyl p-toluenesulfonate |
| CAS Number | 1645-95-0 | 433-06-7[1] |
| Molecular Formula | C3H4ClF3O | C9H9F3O3S[1] |
| Molecular Weight | 148.51 g/mol | 254.23 g/mol [1] |
| Physical State | Liquid (inferred) | White crystalline solid[2] |
| Boiling Point | 62-66 °C | 87-92 °C @ 0.1 mmHg[2] |
| Melting Point | Not available | 36-38 °C[2] |
| Reactivity | Expected to undergo nucleophilic substitution with various nucleophiles. The chloride is a moderate leaving group. | The tosylate is an excellent leaving group, making this reagent highly reactive towards nucleophiles.[3] |
| Typical Applications | Potential reagent for 2-(trifluoromethoxy)ethylation of O, N, and S nucleophiles. | Widely used for the trifluoroethylation of phenols, alcohols, and other nucleophiles.[3] |
| Handling | Expected to be a volatile liquid. Standard handling procedures for chlorinated hydrocarbons are recommended. | Moisture-sensitive solid.[3] Should be handled in a fume hood.[2] |
Experimental Protocols
Representative Protocol: O-Trifluoroethylation of 4-Methoxyphenol using 2,2,2-Trifluoroethyl p-toluenesulfonate
This protocol is adapted from established procedures for the etherification of phenols.[3]
Materials:
-
4-Methoxyphenol
-
2,2,2-Trifluoroethyl p-toluenesulfonate
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of 4-methoxyphenol (1.0 eq) in anhydrous DMF is added potassium carbonate (1.5 eq).
-
The mixture is stirred at room temperature for 15 minutes.
-
2,2,2-Trifluoroethyl p-toluenesulfonate (1.2 eq) is added, and the reaction mixture is heated to 80 °C.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until completion (typically 4-6 hours).
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 1-methoxy-4-(2,2,2-trifluoroethoxy)benzene.
Visualization of Synthetic Pathways
The following diagrams illustrate the general synthetic workflow for the O-alkylation of a phenol, a common application for reagents like this compound and its alternatives.
Caption: General workflow for the O-alkylation of phenols.
Caption: Comparison of reagent characteristics.
Conclusion
While this compound presents a potential, more atom-economical option for introducing the 2-(trifluoromethoxy)ethyl moiety due to its lower molecular weight compared to tosylate alternatives, the current lack of published experimental data on its synthetic applications is a significant drawback for researchers. In contrast, 2,2,2-Trifluoroethyl p-toluenesulfonate is a well-established and highly reactive reagent with a proven track record for the efficient trifluoroethylation of a wide range of nucleophiles, particularly phenols.[3] For researchers and drug development professionals seeking a reliable and predictable method for incorporating the trifluoroethoxyethyl group, 2,2,2-Trifluoroethyl p-toluenesulfonate currently stands as the superior choice based on the wealth of available data and established protocols. Further research into the reactivity and applications of this compound is warranted to fully assess its potential advantages in synthesis.
References
Navigating the Challenges of Trifluoromethoxylation: A Comparative Guide to Reagents
For researchers, scientists, and drug development professionals, the incorporation of the trifluoromethoxy (-OCF3) group into molecules is a critical strategy for enhancing metabolic stability, lipophilicity, and binding affinity. However, the selection of an appropriate reagent for this transformation is fraught with challenges, including harsh reaction conditions, limited substrate scope, and safety concerns. This guide provides a comparative analysis of trifluoromethoxylation reagents, with a focus on the inferred limitations of 1-Chloro-2-(trifluoromethoxy)ethane and a detailed look at more established alternatives, supported by experimental context.
The trifluoromethoxy group is a prized functional group in medicinal chemistry due to its unique electronic properties and steric profile.[1] The journey to efficiently install this moiety has led to the development of a diverse toolkit of reagents. While theoretically a simple haloether, this compound is not a commonly cited reagent in the scientific literature for trifluoromethoxylation, suggesting inherent limitations in its reactivity and applicability. This guide will explore these probable limitations in the context of more successful and well-documented reagent classes.
Inferred Limitations of this compound
Direct experimental data on the performance of this compound as a trifluoromethoxylating agent is scarce in peer-reviewed literature. However, based on the general reactivity of haloalkanes and the well-established mechanisms of trifluoromethoxylation, several limitations can be inferred:
-
Low Reactivity: The C-Cl bond in this compound is expected to have limited reactivity for nucleophilic substitution, which is a common pathway for trifluoromethoxylation. The electron-withdrawing nature of the trifluoromethoxy group would further deactivate the adjacent carbon from participating in SN2-type reactions.
-
Potential for Elimination Side Reactions: Under basic conditions, which are often required to deprotonate nucleophiles, β-elimination to form vinyl trifluoromethyl ether is a likely and often undesired side reaction.
-
Lack of a clear activation pathway for the -OCF3 group: Unlike modern trifluoromethoxylation reagents, which are designed for electrophilic, nucleophilic, or radical transfer of the -OCF3 group, this compound does not possess a clear structural feature that would facilitate the selective transfer of the trifluoromethoxy moiety.
A Comparative Analysis of Trifluoromethoxylation Reagents
To understand the shortcomings of a simple haloether like this compound, it is instructive to compare it with established classes of trifluoromethoxylation reagents. These are broadly categorized into electrophilic, nucleophilic, and radical reagents.
| Reagent Class | Example Reagents | General Reaction Conditions | Advantages | Limitations |
| Electrophilic Reagents | Togni reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), Umemoto reagents | Mild conditions, often with a Lewis or Brønsted acid promoter. | High functional group tolerance, broad substrate scope (alcohols, phenols, thiols, etc.).[2] | Can be expensive, may require stoichiometric amounts of the reagent. |
| Nucleophilic Reagents | Trifluoromethyl nonafluorobutanesulfonate (TFNf), Me3SiCF3/Oxidant | Often require activation with a fluoride source or an oxidant. | Can be used for a wide range of substrates, including alkyl halides and sulfonates. | May require harsh conditions or strong oxidants, potential for side reactions.[1] |
| Radical Reagents | N-trifluoromethoxy-benzimidazole derivatives | Photocatalytic or thermally initiated conditions. | Access to novel reactivity, can be used for late-stage functionalization. | Can suffer from issues of regioselectivity and may require specific photocatalysts. |
This table provides a generalized comparison. Specific performance will vary based on the substrate and exact reaction conditions.
Experimental Protocols for Established Trifluoromethoxylation Methods
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are representative procedures for the use of established electrophilic and nucleophilic trifluoromethoxylation reagents.
Protocol 1: Electrophilic O-Trifluoromethylation of a Phenol using a Togni Reagent
Objective: To synthesize an aryl trifluoromethyl ether from a phenol.
Materials:
-
Substituted Phenol (1.0 mmol)
-
1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni Reagent II) (1.2 mmol)
-
Cesium Carbonate (Cs2CO3) (0.1 mmol)
-
Anhydrous Chloroform (CHCl3) (10 mL)
-
Nitrogen atmosphere
Procedure:
-
To a dry reaction flask under a nitrogen atmosphere, add the substituted phenol, Togni Reagent II, and cesium carbonate.
-
Add anhydrous chloroform via syringe.
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solid residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Trifluoromethoxylation of an Alkyl Bromide using TFNf
Objective: To synthesize an alkyl trifluoromethyl ether from an alkyl bromide.
Materials:
-
Alkyl Bromide (1.0 mmol)
-
Trifluoromethyl nonafluorobutanesulfonate (TFNf) (1.5 mmol)
-
Silver Fluoride (AgF) (1.5 mmol)
-
Anhydrous Acetonitrile (CH3CN) (5 mL)
-
Nitrogen atmosphere
Procedure:
-
To a dry reaction flask under a nitrogen atmosphere, add silver fluoride.
-
Add anhydrous acetonitrile, followed by the alkyl bromide and TFNf.
-
Stir the reaction mixture at the appropriate temperature (may range from room temperature to elevated temperatures depending on the substrate) for 12-48 hours, monitoring by GC-MS or LC-MS.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Visualizing Reaction Pathways and Workflows
To further clarify the relationships and processes involved in trifluoromethoxylation, the following diagrams are provided.
Caption: Comparison of reagent classes and inferred limitations.
Caption: General experimental workflow for trifluoromethoxylation.
Conclusion
While the direct synthesis and application of this compound as a trifluoromethoxylating agent are not well-documented, its inferred limitations highlight the progress made in the field. Modern electrophilic, nucleophilic, and radical reagents offer superior reactivity, selectivity, and substrate scope, making them the preferred choice for researchers in drug discovery and materials science. The continued development of novel and efficient methods for trifluoromethoxylation will undoubtedly play a crucial role in advancing these fields.
References
A Researcher's Guide to Trifluoromethylation Reagents: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the incorporation of a trifluoromethyl (-CF3) group is a critical strategy for enhancing the pharmacological properties of lead compounds. This guide provides a comparative analysis of three prominent electrophilic trifluoromethylating reagents: Togni's Reagent II, Umemoto's Reagent IV, and Sodium Trifluoromethanesulfinate (Langlois' Reagent). We will delve into their performance, cost, and handling characteristics, supported by experimental data and detailed protocols.
Performance Comparison in the C-2 Trifluoromethylation of Indole
The direct trifluoromethylation of indole at the C-2 position is a valuable transformation in medicinal chemistry, as the indole scaffold is a common motif in bioactive molecules. The performance of Togni's Reagent II, Umemoto's Reagent IV, and Langlois' Reagent in this reaction provides a practical basis for comparison.
| Reagent | Structure | Cost (per gram) | Typical Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Togni's Reagent II | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | ~$103.00 | Catalyst-free, MeOH, 50 °C, 12h[1] | Good to excellent | High reactivity, commercially available.[2][3][4] | Potential explosive properties, requires careful handling.[3][5][6][7] |
| Umemoto's Reagent IV | S-(Trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate | ~$252.00 (for a related Umemoto reagent) | Pd-catalyzed, Cu(II) oxidant, pyrimidine directing group[8] | Good | High reactivity, stable solid, easy to handle.[9][10] | Higher cost, requires a catalyst and oxidant.[10] |
| Langlois' Reagent | Sodium trifluoromethanesulfinate | ~$26.10 - $115.00 | Metal-free, K2S2O8/glucose, room temperature[11] | Good to excellent | Low cost, low toxicity, easy to handle.[11][12] | May require an oxidant and longer reaction times.[11] |
Experimental Protocols
Below are detailed methodologies for the C-2 trifluoromethylation of indole using each of the compared reagents.
Protocol 1: Trifluoromethylation of Indole using Togni's Reagent II (Catalyst-Free)
This protocol is adapted from a catalyst-free method for the direct C-H trifluoromethylation of electron-rich indoles.[1]
Materials:
-
Indole
-
Togni's Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add indole (1.0 mmol) and Togni's Reagent II (1.2 mmol).
-
Add methanol (5.0 mL) to the flask.
-
Stir the reaction mixture at 50 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford 2-trifluoromethylindole.
Protocol 2: Trifluoromethylation of Indole using Umemoto's Reagent IV (Palladium-Catalyzed)
This protocol is a general representation based on palladium-catalyzed C-H functionalization using Umemoto's reagents.[8]
Materials:
-
N-protected Indole (with a removable directing group like pyrimidine)
-
Umemoto's Reagent IV
-
Palladium(II) acetate (Pd(OAc)2)
-
Copper(II) acetate (Cu(OAc)2) as an oxidant
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard Schlenk line and glassware for air-sensitive reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the N-protected indole (1.0 mmol), Umemoto's Reagent IV (1.5 mmol), Pd(OAc)2 (10 mol%), and Cu(OAc)2 (2.0 mmol).
-
Add the anhydrous solvent (5.0 mL) via syringe.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of celite to remove metal residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography.
-
The directing group can be subsequently removed under appropriate conditions to yield the C-7 trifluoromethylated indole.
Protocol 3: Trifluoromethylation of Indole using Langlois' Reagent (Metal-Free)
This protocol is based on a metal-free oxidative trifluoromethylation of indoles.[11]
Materials:
-
Indole
-
Sodium Trifluoromethanesulfinate (Langlois' Reagent)
-
Potassium persulfate (K2S2O8)
-
Glucose
-
Acetonitrile (MeCN) and Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve indole (1.0 mmol) in a mixture of acetonitrile and water.
-
Add Langlois' Reagent (2.0 mmol), potassium persulfate (2.0 mmol), and glucose (1.0 mmol).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction is typically open to the atmosphere.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 2-trifluoromethylindole.
Visualizing the Impact: Trifluoromethylated Indoles in Kinase Inhibition
Trifluoromethylated indoles are of significant interest in drug discovery, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling. The trifluoromethyl group can enhance binding affinity and improve metabolic stability. The diagram below illustrates a simplified workflow for evaluating a trifluoromethylated indole derivative as a potential kinase inhibitor.
Caption: Workflow for the synthesis and evaluation of a trifluoromethylated indole as a kinase inhibitor.
The following diagram illustrates a simplified signaling pathway involving a protein kinase that could be targeted by a trifluoromethylated indole inhibitor.
Caption: Inhibition of a protein kinase signaling pathway by a trifluoromethylated indole derivative.
Safety and Handling
Togni's Reagent II:
-
Hazards: Potential for explosive decomposition upon heating.[3][5][6][7] Causes skin and serious eye irritation. May cause respiratory irritation.[13]
-
Precautions: Handle with care, avoid shock and friction. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][13]
Umemoto's Reagent IV:
-
Hazards: Specific hazard data for Umemoto's Reagent IV is less publicly available, but similar sulfonium salts can be irritants.
-
Precautions: Handle in a well-ventilated fume hood. Wear standard PPE. Avoid inhalation of dust and contact with skin and eyes.[9]
Sodium Trifluoromethanesulfinate (Langlois' Reagent):
-
Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[14][15][16]
-
Precautions: Avoid breathing dust. Use in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[14][15][16] Wash hands thoroughly after handling.[14][16]
References
- 1. jabega.uma.es [jabega.uma.es]
- 2. calpaclab.com [calpaclab.com]
- 3. Togni Reagent II - Enamine [enamine.net]
- 4. 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one 887144-94-7 | TCI AMERICA [tcichemicals.com]
- 5. Chemjobber: Bonus Process Wednesday: safety warning on Togni's reagent II [chemjobber.blogspot.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. indiamart.com [indiamart.com]
- 13. 887144-94-7 | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Togni Reagent II [aspirasci.com]
- 14. gelest.com [gelest.com]
- 15. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 16. fishersci.com [fishersci.com]
A Comparative Spectroscopic Guide to Trifluoromethoxylated Aniline Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethoxy (-OCF₃) group into small molecules is a critical strategy in modern drug discovery and materials science. Its unique electronic properties and high lipophilicity can significantly enhance a compound's metabolic stability, binding affinity, and bioavailability. However, the positional isomerism of the -OCF₃ group on an aromatic ring can profoundly influence these properties. Differentiating between ortho-, meta-, and para-isomers is therefore a crucial analytical challenge.
This guide provides an objective comparison of the spectroscopic characteristics of 2-, 3-, and 4-trifluoromethoxyaniline, offering supporting data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The distinct electronic environment of the -OCF₃ group in each isomeric position results in unique spectral fingerprints, enabling unambiguous identification.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹⁹F NMR, ¹³C NMR, IR, and MS analyses for the ortho, meta, and para isomers of trifluoromethoxyaniline.
Table 1: ¹H NMR Spectroscopic Data (Approx. δ ppm in CDCl₃)
| Position | H-2 | H-3 | H-4 | H-5 | H-6 | NH₂ |
| Ortho | - | ~6.85 (d) | ~6.78 (t) | ~7.10 (t) | ~6.82 (d) | ~3.8 (br s) |
| Meta | ~6.65 (s) | - | ~6.58 (d) | ~7.15 (t) | ~6.62 (d) | ~3.7 (br s) |
| Para | ~6.75 (d) | ~7.00 (d) | - | ~7.00 (d) | ~6.75 (d) | ~3.6 (br s) |
Table 2: ¹⁹F & ¹³C NMR Spectroscopic Data (Approx. δ ppm in CDCl₃)
| Isomer | ¹⁹F Shift (δ) | ¹³C-OCF₃ (δ) | ¹³C-CF₃ (J_CF) | Aromatic Carbons (δ) |
| Ortho | ~ -59.9 | ~146.5 | ~121.0 (q, J ≈ 256 Hz) | ~115-138 |
| Meta | ~ -58.3 | ~158.8 | ~120.5 (q, J ≈ 257 Hz) | ~105-150 |
| Para | ~ -58.2 | ~144.8 | ~122.5 (q, J ≈ 257 Hz) | ~115-143 |
Note: NMR data is compiled from various sources and may vary based on solvent and experimental conditions.
Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Isomer | N-H Stretch | C-O-C Stretch (Aryl-Alkyl Ether) | C-F Stretch |
| Ortho | ~3470, ~3380 | ~1260 | ~1160-1210 |
| Meta | ~3440, ~3360 | ~1250 | ~1170-1220 |
| Para | ~3420, ~3340 | ~1240 | ~1150-1200 |
Table 4: Mass Spectrometry (MS) Fragmentation Data
| Isomer | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) | Common Neutral Loss |
| Ortho | 177 | 108, 148 | -CF₃, -CO |
| Meta | 177 | 108, 148 | -CF₃, -CO |
| Para | 177 | 108, 148 | -CF₃, -CO |
Note: While the primary fragmentation can be similar, the relative intensities of fragment ions may differ between isomers.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of trifluoromethoxylated isomers.
Caption: Workflow for isomeric differentiation using spectroscopy.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the trifluoromethoxyaniline isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire spectra on a 400 MHz or 500 MHz spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 4 seconds, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire proton-decoupled ¹³C spectra on the same instrument. Typical parameters include a 30° pulse angle, an acquisition time of 1.5 seconds, a relaxation delay of 2 seconds, and accumulating 1024 scans.
-
¹⁹F NMR Acquisition: Acquire proton-decoupled ¹⁹F spectra. Use a dedicated fluorine channel or a broadband probe tuned to the ¹⁹F frequency (e.g., 376 MHz on a 400 MHz instrument). Use CFCl₃ as an external or internal reference (δ = 0 ppm). Typical parameters involve a 30° pulse, a 1-second relaxation delay, and 64 scans.[1]
-
Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to TMS (δ = 0.00 ppm) and the ¹⁹F spectrum to CFCl₃.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the liquid directly onto the crystal.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[2] A typical analysis scans the mid-infrared range from 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background scan of the empty sample holder (or clean ATR crystal), which is automatically subtracted from the sample spectrum. Identify and label the wavenumbers (cm⁻¹) of significant absorption peaks.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. EI is a hard ionization technique that provides reproducible fragmentation patterns useful for structural elucidation.
-
Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 400.
-
Data Interpretation: Identify the molecular ion peak (M⁺) which corresponds to the molecular weight of the compound (177.12 g/mol for trifluoromethoxyaniline). Analyze the major fragment ions to deduce the structure and confirm the presence of the trifluoromethoxy and aniline moieties.[2]
References
Unlocking Metabolic Stability: A Comparative Guide to Trifluoromethoxy-Containing Compounds
For researchers, scientists, and drug development professionals, identifying drug candidates with optimal metabolic stability is a critical step in the journey from discovery to clinical application. Compounds that are rapidly metabolized can fail to achieve therapeutic concentrations and may produce unwanted side effects. The strategic incorporation of fluorine-containing functional groups, such as trifluoromethoxy (-OCF3), has emerged as a powerful tool to enhance the metabolic robustness of drug candidates. This guide provides an objective comparison of the metabolic stability of a hypothetical trifluoromethoxy-containing compound derived from 1-Chloro-2-(trifluoromethoxy)ethane against a non-fluorinated analogue, supported by a detailed experimental protocol and illustrative diagrams.
The introduction of a trifluoromethoxy group can significantly alter a molecule's physicochemical properties, often leading to improved metabolic stability.[1][2] This is attributed to the strong carbon-fluorine bonds, which are more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) family compared to carbon-hydrogen bonds.[3] By blocking potential sites of metabolism, the trifluoromethoxy group can prolong the half-life of a compound, leading to improved pharmacokinetic profiles.[1][4]
Comparative Metabolic Stability Data
To illustrate the impact of the trifluoromethoxy group, the following table summarizes hypothetical yet realistic in vitro metabolic stability data for a trifluoromethoxy-containing compound ("Compound A") and its corresponding non-fluorinated methoxy analogue ("Compound B"). The data is based on a standard liver microsomal stability assay.
| Parameter | Compound A (-OCF3) | Compound B (-OCH3) |
| Half-Life (t½, min) | 125 | 25 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 15 | 75 |
| % Remaining after 60 min | 85% | 15% |
These results demonstrate a significant improvement in metabolic stability for Compound A, as evidenced by its longer half-life and lower intrinsic clearance.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The following protocol details the methodology used to assess the metabolic stability of the compounds.
1. Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance when incubated with liver microsomes.
2. Materials:
- Test compounds (Compound A, Compound B)
- Control compounds (e.g., Verapamil, Testosterone)
- Pooled human liver microsomes (HLM)
- 0.1 M Phosphate buffer (pH 7.4)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Acetonitrile (containing an internal standard, e.g., Tolbutamide)
- 96-well plates
- Incubator shaker (37°C)
- LC-MS/MS system
3. Procedure:
- Prepare stock solutions of test and control compounds in a suitable solvent (e.g., DMSO).
- Prepare a reaction mixture containing liver microsomes and phosphate buffer in a 96-well plate.
- Add the test and control compounds to the reaction mixture to achieve the final desired concentration (e.g., 1 µM).
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile with the internal standard.
- Centrifuge the plate to precipitate proteins.
- Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[5]
4. Data Analysis:
- The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
- The natural logarithm of the percent remaining is plotted against time.
- The elimination rate constant (k) is determined from the slope of the linear regression.
- The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
- The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[6]
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the underlying metabolic principles, the following diagrams were generated using Graphviz.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of Fluorine-Containing Drugs | Annual Reviews [annualreviews.org]
- 4. researchgate.net [researchgate.net]
- 5. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
Unraveling the Reactivity of 1-Chloro-2-(trifluoromethoxy)ethane: A Comparative Guide to Reaction Mechanisms
For researchers, scientists, and professionals in drug development, understanding the stability and reactivity of chemical entities is paramount. This guide provides a comparative analysis of the potential reaction mechanisms of 1-Chloro-2-(trifluoromethoxy)ethane, a compound of interest in various chemical syntheses. Due to the limited direct experimental data on this specific molecule, this guide leverages validated reaction mechanisms of structurally similar compounds to infer its likely chemical behavior under different conditions. The following sections present a comparison of potential thermal, atmospheric, and photochemical degradation pathways, supported by available experimental data from related molecules.
Comparative Analysis of Potential Reaction Pathways
Based on the reactivity of analogous halogenated alkanes and ethers, this compound is likely to undergo several types of reactions, including thermal decomposition, atmospheric oxidation, and photochemical degradation. The presence of a C-Cl bond, a C-O-C ether linkage, and a trifluoromethoxy group dictates its potential reactivity.
Thermal Decomposition
Halogenated hydrocarbons often undergo unimolecular decomposition at elevated temperatures, primarily through elimination reactions. For this compound, the most probable thermal decomposition pathway is dehydrochlorination, leading to the formation of 2-(trifluoromethoxy)ethene and hydrogen chloride. This is analogous to the thermal decomposition of other chloroalkanes.
To provide a comparative context, the thermal decomposition of several related compounds is summarized in the table below.
| Compound | Decomposition Products | Experimental Conditions | Reference |
| 1,1,2-Trifluoro-1,2-dichloroethane | Trifluoroethylene, 1,1,2-trifluorotrichloroethane, 1,2-difluorodichloroethylene | Flow reactor, 973–1123 K | [1] |
| trans-1-Chloro-3,3,3-trifluoropropene | Not specified | Theoretical and experimental studies | [2] |
| 2-Chloro-3,3,3-trifluoropropene | Not specified | Theoretical and experimental studies | [2] |
| 2-Chloroethanol | Acetaldehyde, hydrogen chloride, ethene, methane, ethane, vinyl chloride | Single pulse shock tube, 933–1100 K, 13.1–17.7 atm | [3] |
Experimental Protocol for Thermal Decomposition of 2-Chloroethanol:
The thermal decomposition of 2-chloroethanol was investigated using a single pulse shock tube. A mixture of 2-chloroethanol in argon was heated behind reflected shock waves to temperatures between 933 K and 1100 K at pressures of 13.1–17.7 atm. The products of the decomposition were analyzed using Fourier Transform-InfraRed (FT-IR) spectroscopy and Gas Chromatography (GC)[3].
Atmospheric Oxidation
In the atmosphere, the primary degradation pathway for many organic compounds is initiated by reaction with hydroxyl (OH) radicals. For this compound, this reaction can proceed via two main channels: hydrogen abstraction from the ethyl group or OH addition to the oxygen atom of the ether group. A computational study on 1,2-bis(2,4,6-tribromophenoxy)ethane, a halogenated ether, suggests that both OH addition and hydrogen abstraction pathways are competitive[4].
The subsequent reactions of the resulting radical species with atmospheric oxygen (O₂) and nitrogen oxides (NOx) would lead to the formation of various oxygenated products, such as aldehydes, ketones, and organic nitrates.
| Reactant | Initiating Radical | Major Products | Key Findings | Reference |
| 1,2-bis(2,4,6-tribromophenoxy)ethane | OH | Peroxy radicals, OH-BTBPE | OH addition and hydrogen abstraction pathways are competitive. The atmospheric lifetime is estimated to be 11.8 days. | [4] |
| Methyl methacrylate | OH, Cl | Methyl pyruvate, formaldehyde, chloroacetone, formylchloride | Different branching ratios for OH and Cl addition reactions were observed. | [5] |
Experimental Protocol for Photodegradation of Methyl Methacrylate:
The photodegradation of methyl methacrylate initiated by OH radicals and Cl atoms was studied in a 1080 L quartz-glass environmental chamber at 298 ± 2 K and atmospheric pressure. The reactants and products were monitored in situ using FTIR spectroscopy[5].
Visualizing Reaction Mechanisms and Workflows
To better illustrate the potential reaction pathways and experimental setups, the following diagrams are provided.
Caption: Proposed thermal dehydrochlorination of this compound.
Caption: Generalized scheme for the atmospheric oxidation of this compound.
Caption: A typical experimental workflow for studying gas-phase reaction kinetics.
Conclusion and Future Directions
While direct experimental validation of the reaction mechanisms for this compound is currently lacking in the public domain, a comparative analysis of related compounds provides valuable insights into its potential reactivity. The primary thermal decomposition pathway is likely dehydrochlorination, and atmospheric degradation is expected to be initiated by OH radicals through hydrogen abstraction or addition.
To definitively validate these proposed mechanisms, further experimental and computational studies are essential. Specifically, product analysis studies under controlled thermal and photochemical conditions, coupled with kinetic measurements, would provide the necessary data to build and validate a comprehensive reaction model. Such studies are crucial for accurately assessing the environmental fate and potential toxicological implications of this compound, particularly for professionals in drug development and chemical safety.
References
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Atmospheric chemical reaction mechanism and kinetics of 1,2-bis(2,4,6-tribromophenoxy)ethane initiated by OH radical: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Products and mechanism of the reactions of OH radicals and Cl atoms with methyl methacrylate (CH2═C(CH3)C(O)OCH3) in the presence of NOx - PubMed [pubmed.ncbi.nlm.nih.gov]
case studies of successful trifluoromethoxylation with 1-Chloro-2-(trifluoromethoxy)ethane
For researchers, scientists, and professionals in drug development, the introduction of a trifluoromethoxy (-OCF₃) group is a critical tool for modulating the pharmacokinetic and physicochemical properties of lead compounds. While a diverse array of reagents has been developed for this purpose, this guide addresses the notable absence of 1-Chloro-2-(trifluoromethoxy)ethane in the synthetic chemist's toolkit for trifluoromethoxylation, while providing a comparative overview of established and effective alternative methodologies.
Initial investigations to compile case studies on the successful application of this compound as a trifluoromethoxylating agent have yielded no specific examples in the peer-reviewed scientific literature. This suggests that despite its apparent structural relevance, this chloro-fluoro-ethane derivative is not a commonly employed reagent for introducing the trifluoromethoxy moiety. The reasons for its disuse could range from unfavorable reactivity and stability to the prevalence of more efficient and reliable alternatives.
This guide, therefore, pivots to a comparative analysis of well-documented and successful trifluoromethoxylation strategies, providing the necessary context for researchers to select the most appropriate method for their synthetic challenges.
Comparison of Leading Trifluoromethoxylation Reagents
The choice of a trifluoromethoxylating reagent is dictated by the nature of the substrate, desired reaction conditions, and scalability. The following table summarizes the performance of prominent reagent classes.
| Reagent Class | Reagent Examples | Typical Substrates | General Reaction Conditions | Advantages | Limitations |
| Electrophilic | Togni's Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), Umemoto's Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts) | Alcohols, phenols, thiols, β-ketoesters, electron-rich arenes and heterocycles | Often require a catalyst (e.g., Zn(NTf₂)₂, Cu salts) or base; mild to moderate temperatures.[1][2][3] | Broad substrate scope, commercially available, relatively stable solids.[2][4] | Can be expensive, may lead to mixtures of O- and C-trifluoromethylation with phenols.[1] |
| Nucleophilic | Trifluoromethyl arylsulfonates (TFMS), (E)-O-trifluoromethyl-benzaldoximes (TFBO), N-Trifluoromethoxyphthalimide | Alkyl halides, sulfonates, alcohols (via activation) | Require a fluoride source (e.g., CsF) or a base for in situ generation of CF₃O⁻; generally mild conditions.[1][5] | Effective for aliphatic substrates, avoids direct handling of unstable CF₃O⁻.[1][5] | Substrate scope can be limited to electrophilic aliphatic carbons. |
| Photoredox | Trifluoromethyl iodide (CF₃I), Umemoto's reagents, Trifluoromethyl arylsulfonates | Alkenes, arenes, heterocycles | Visible light photocatalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃), radical initiator or quencher; ambient temperature.[6][7][8] | Mild reaction conditions, high functional group tolerance, enables novel transformations.[6][7] | Requires specialized photochemical equipment, mechanism can be complex. |
| Classical Methods | Antimony trifluoride (SbF₃)/Hydrogen fluoride (HF) | Aryl trichloromethyl ethers, fluoroformates | Harsh conditions (high temperatures, strong acids).[1] | Inexpensive reagents, suitable for large-scale synthesis of simple aryl trifluoromethyl ethers.[1] | Limited functional group tolerance, use of hazardous reagents. |
Experimental Protocols for Key Trifluoromethoxylation Reactions
Detailed experimental procedures are crucial for the successful implementation of these methodologies. Below are representative protocols for the trifluoromethoxylation of a phenol using an electrophilic reagent and an aliphatic alcohol via a nucleophilic approach.
Protocol 1: Electrophilic O-Trifluoromethylation of a Phenol using a Togni-type Reagent
This protocol is a general representation based on literature procedures for the trifluoromethylation of phenols.
Materials:
-
Substituted phenol (1.0 mmol)
-
Togni's Reagent II (1.2 mmol)
-
Zinc(II) bis(trifluoromethanesulfonyl)imide (Zn(NTf₂)₂) (10 mol%)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Inert gas atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the substituted phenol, Togni's Reagent II, and Zn(NTf₂)₂.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl trifluoromethyl ether.
Protocol 2: Nucleophilic Dehydroxytrifluoromethoxylation of an Alcohol
This protocol is a generalized procedure based on methods for the conversion of alcohols to trifluoromethyl ethers.[9][10]
Materials:
-
Primary or secondary alcohol (1.0 mmol)
-
Trifluoromethyl arylsulfonate (TFMS) (1.5 mmol)
-
Cesium fluoride (CsF) (2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the alcohol, TFMS, and CsF.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding alkyl trifluoromethyl ether.
Visualizing Trifluoromethoxylation Workflows
To further clarify the relationships between different trifluoromethoxylation strategies, the following diagrams illustrate the general workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. Togni reagent II - Wikipedia [en.wikipedia.org]
- 3. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Direct Dehydroxytrifluoromethoxylation of Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05018D [pubs.rsc.org]
comparative analysis of trifluoromethoxy group introduction methods
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethoxy (-OCF3) group is a privileged substituent in medicinal chemistry and materials science due to its unique electronic properties, high lipophilicity, and metabolic stability. Its introduction into organic molecules is a key strategy for modulating the physicochemical and biological properties of lead compounds. This guide provides a comparative analysis of the most common methods for trifluoromethoxylation, offering a comprehensive overview of their performance, substrate scope, and experimental protocols to aid researchers in selecting the optimal method for their specific application.
Performance Comparison of Trifluoromethoxylation Methods
The choice of a trifluoromethoxylation method depends on several factors, including the nature of the substrate, the desired functional group tolerance, and the availability of reagents. The following tables summarize the quantitative data for various methods, providing a direct comparison of their efficacy across different substrate classes.
Table 1: Trifluoromethoxylation of Phenols
| Method | Reagent(s) | Catalyst/Additive | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Electrophilic (Togni) | Togni's Reagent II | - | CH2Cl2 | RT | 1-24 | 15-85 | [1][2] |
| Electrophilic (Umemoto) | Umemoto's Reagent | Base | CH2Cl2 | -78 to RT | 1-12 | 40-95 | [1] |
| Silver-Mediated Oxidative | TMSCF3, Selectfluor, NFSI | AgOTf | DCE | RT | 12 | 50-80 | [1] |
| Decarboxylative Fluorination | BrCF2CO2Na, Selectfluor | AgNO3 (cat.) | PhCF3/H2O | 80 | 2 | 52-74 | [3] |
| Sequential Xanthylation/OTf | Imidazolium salt, XtalFluor-E, TCCA/NFSI | - | MeCN, DCE | RT | 1-12 | 56-78 | [4] |
Table 2: Trifluoromethoxylation of Alcohols
| Method | Reagent(s) | Catalyst/Additive | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Electrophilic (Togni) | Togni's Reagent II | Zn(NTf2)2 (cat.) | Neat or DCE | RT-50 | 0.5-24 | 14-72 | [5] |
| Deoxytrifluoromethylation | Benzoxazolium salt, Togni Reagent II | Cu(terpy)Cl2, Ir-photocatalyst | MeCN | RT | 24 | 44-85 | [6] |
| Nucleophilic | (E)-O-trifluoromethyl-benzaldoximes (TFBO) | Cs2CO3 | DMA | 50-70 | 12 | 40-97 | [7] |
Table 3: Direct C-H Trifluoromethoxylation of (Hetero)arenes
| Method | Reagent(s) | Catalyst/Additive | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Radical (Photoredox) | Bis(trifluoromethyl)peroxide (BTMP) | fac-Ir(ppy)3 | MeCN | RT | 12-24 | 30-80 | [8][9] |
| Radical (TEMPO-catalyzed) | Bis(trifluoromethyl)peroxide (BTMP) | TEMPO, PivOH | MeCN | 60 | 12-24 | 40-75 | [8][9] |
| Silver-Mediated | TFMS, Selectfluor | AgF2, CsF | DCE | RT | 12 | 40-70 | [10] |
Table 4: Trifluoromethoxylation of Aryl Boronic Acids and Stannanes
| Method | Substrate | Reagent(s) | Catalyst/Additive | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Silver-Mediated | Arylboronic Acid | AgOCF3 | NaOH, AgPF6 | THF/acetone | RT | 12 | 40-75 | [11][12][13] |
| Silver-Mediated | Arylstannane | AgOCF3 | AgPF6 | THF/acetone | RT | 12 | 50-85 | [11][12][13] |
Table 5: Decarboxylative Trifluoromethylation
| Method | Substrate | Reagent(s) | Catalyst/Additive | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Silver-Catalyzed | Aliphatic Carboxylic Acid | (bpy)Cu(CF3)3, ZnMe2 | AgNO3, K2S2O8 | MeCN/H2O | 40 | 12 | 50-80 | [14] |
| Photoredox-Catalyzed | α,β-Unsaturated Carboxylic Acid | Togni Reagent II | fac-Ir(ppy)3 | MeCN | RT | 12 | 45-85 | [15] |
Experimental Protocols
Detailed methodologies for key trifluoromethoxylation reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.
Protocol 1: Electrophilic Trifluoromethoxylation of a Phenol using Togni's Reagent II
Materials:
-
Phenol substrate (1.0 equiv)
-
Togni's Reagent II (1.2 equiv)
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a stirred solution of the phenol in CH2Cl2 (0.1 M) at room temperature, add Togni's Reagent II in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired aryl trifluoromethyl ether.[1][2]
Protocol 2: Radical C-H Trifluoromethoxylation of an Arene via Photoredox Catalysis
Materials:
-
Arene substrate (1.0 equiv)
-
Bis(trifluoromethyl)peroxide (BTMP) (2.0 equiv)
-
fac-Ir(ppy)3 (1-2 mol%)
-
Acetonitrile (MeCN)
Procedure:
-
In a nitrogen-filled glovebox, combine the arene, fac-Ir(ppy)3, and MeCN in a reaction vial equipped with a stir bar.
-
Seal the vial and remove it from the glovebox.
-
Cool the vial in an ice bath and carefully bubble BTMP gas through the solution for 5-10 minutes.
-
Irradiate the reaction mixture with a blue LED lamp at room temperature with vigorous stirring.
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or LC-MS.
-
Upon completion, carefully vent the reaction vial in a well-ventilated fume hood to remove any remaining BTMP.
-
Concentrate the reaction mixture and purify by flash column chromatography to yield the trifluoromethoxylated arene.[8][9]
Protocol 3: Silver-Mediated Trifluoromethoxylation of an Arylboronic Acid
Materials:
-
Arylboronic acid (1.0 equiv)
-
Sodium hydroxide (NaOH) (1.0 equiv)
-
Silver(I) hexafluorophosphate (AgPF6) (1.5 equiv)
-
Tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF3) (1.5 equiv)
-
Tetrahydrofuran (THF) and Acetone
Procedure:
-
In a reaction vial, dissolve the arylboronic acid in methanol and add a solution of NaOH in water. Stir for 10 minutes.
-
Remove the solvent under reduced pressure.
-
To the resulting solid, add a solution of AgPF6 in THF/acetone. Stir for 30 minutes.
-
Add a solution of TASOCF3 in THF.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the aryl trifluoromethyl ether.[11][12][13]
Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and experimental workflows for different trifluoromethoxylation methods.
References
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Togni reagent II - Wikipedia [en.wikipedia.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deoxytrifluoromethylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. researchgate.net [researchgate.net]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Silver-mediated trifluoromethoxylation of aryl stannanes and arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids [organic-chemistry.org]
- 15. Room temperature decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids by photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of 1-Chloro-2-(trifluoromethoxy)ethane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information on the proper disposal procedures for 1-Chloro-2-(trifluoromethoxy)ethane, a halogenated ether.
Important Notice: A specific Safety Data Sheet (SDS) for this compound was not located. The following information is based on the SDS of a structurally analogous compound, 3-Chloro-1,1,1-trifluoropropane (CAS Number: 460-35-5), and general principles of chemical safety.[1][2] It is crucial to treat this guidance as a preliminary reference and to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Key Safety and Physical Properties
The table below summarizes the known physical and chemical properties of the analogous compound, 3-Chloro-1,1,1-trifluoropropane, which may share similarities with this compound.[3]
| Property | Value |
| CAS Number | 460-35-5[2] |
| Molecular Formula | C3H4ClF3[1] |
| Molecular Weight | 132.51 g/mol [3] |
| Appearance | Colorless, odorless nonflammable liquid[2][4] |
| Boiling Point | 54.4 °C[3] |
| Melting Point | -106.2 °C[3] |
| Flash Point | -6.8 ± 10.4 °C[3] |
| Solubility | Very slightly soluble in water (0.6 g/L at 25 °C)[3] |
Procedural Guidance for Safe Disposal
The proper disposal of halogenated hydrocarbons like this compound requires a systematic approach to minimize environmental impact and ensure personnel safety. The following steps are based on best practices for similar chemical compounds.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing appropriate personal protective equipment. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a respirator may be necessary.
Step 2: Waste Collection
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with halogenated hydrocarbons.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 3: Storage of Chemical Waste
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and reactive metals.[2]
-
The storage area should be clearly marked as a hazardous waste accumulation site.
Step 4: Final Disposal
-
The primary method for the disposal of halogenated organic compounds is through a licensed chemical waste disposal company.[5]
-
This typically involves high-temperature incineration with flue gas scrubbing to neutralize hazardous decomposition products like hydrogen chloride and hydrogen fluoride.[5]
-
Never dispose of this compound down the drain or in regular trash.[5]
Experimental Protocols: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. 3-CHLORO-1,1,1-TRIFLUOROPROPANE | 460-35-5 [chemicalbook.com]
- 3. CAS # 460-35-5, 1,1,1-Trifluoro-3-chloropropane, 1-Chloro-3,3,3-trifluoropropane, 3,3,3-Trifluoro-1-chloropropane, 3,3,3-Trifluorochloropropane, 3-Chloro-1,1,1-trifluoropropane, HCFC 253fb, R 253fb - chemBlink [chemblink.com]
- 4. Chlorotrifluoropropane - Wikipedia [en.wikipedia.org]
- 5. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 1-Chloro-2-(trifluoromethoxy)ethane
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Chloro-2-(trifluoromethoxy)ethane was publicly available at the time of this writing. The following guidance is based on safety protocols for structurally similar halogenated ethers and fluorinated hydrocarbons. It is imperative to handle this chemical with a high degree of caution, assuming it may be hazardous. All laboratory personnel must be thoroughly trained on these procedures before commencing any work.
This guide provides essential safety and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
Given the unknown specific hazards of this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE based on general knowledge of similar halogenated compounds.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields, or a full-face shield. | To protect against potential splashes and vapors that could cause serious eye irritation or damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Viton®, laminate film) and a flame-resistant lab coat. | To prevent skin contact, which may cause irritation or absorption of the chemical.[1][2] Gloves should be inspected before each use. |
| Respiratory Protection | A full-face respirator with an appropriate organic vapor cartridge is recommended if exposure limits are exceeded or if symptoms of irritation are experienced.[1][2] Work should be conducted in a well-ventilated area or a chemical fume hood. | To protect against inhalation of potentially toxic or irritating vapors. |
| Body Protection | Fire/flame resistant and impervious clothing. | To provide an additional layer of protection against spills and splashes.[2] |
II. Operational Plan: Handling and Storage
Safe handling and storage are paramount to preventing accidents and ensuring the integrity of the chemical.
Step 1: Engineering Controls
-
Always handle this compound in a well-ventilated area.[2]
-
A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.
Step 2: Safe Handling Practices
-
Avoid direct contact with skin and eyes.[2]
-
Do not breathe vapors or mists.
-
Use non-sparking tools and equipment to prevent ignition sources, as the flammability of this specific compound is unknown.[2]
-
Ground all containers when transferring the material to prevent static discharge.
-
Keep containers tightly closed when not in use.[2]
Step 3: Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and finely powdered metals.
-
The storage area should be clearly labeled with the chemical name and associated hazards.
III. Disposal Plan
Proper disposal of this compound and its containers is critical to environmental safety and regulatory compliance.
Step 1: Waste Collection
-
Collect waste material in a suitable, closed, and properly labeled container.[1][2]
-
Do not mix with other waste streams unless compatibility is known.
Step 2: Disposal Method
-
Dispose of the chemical waste at a licensed chemical destruction facility.[2]
-
Controlled incineration with flue gas scrubbing is a potential disposal method.[2]
-
Do not discharge into sewer systems or the environment.[2]
Step 3: Container Disposal
-
Empty containers should be triple-rinsed (or equivalent) with an appropriate solvent.[2]
-
The rinsate should be collected and disposed of as hazardous waste.
-
Puncture the container to prevent reuse before disposal in a sanitary landfill, or follow institutional guidelines for container recycling or reconditioning.[2]
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Spill Response:
-
Evacuate personnel from the spill area.
-
Ventilate the area.
-
Wear appropriate PPE as outlined in Section I.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[1][3]
V. Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
